cis-11,12-Epoxy-14(Z)-eicosenoic acid
Beschreibung
Eigenschaften
Molekularformel |
C20H36O3 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]decanoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h9,12,18-19H,2-8,10-11,13-17H2,1H3,(H,21,22)/b12-9-/t18-,19+/m1/s1 |
InChI-Schlüssel |
DTMJFRNHKXMKBD-HPAYKRKXSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of cis-11,12-Epoxy-14(Z)-eicosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cis-11,12-Epoxy-14(Z)-eicosenoic acid, a significant epoxy fatty acid. While biologically derived from the cytochrome P450-mediated oxidation of corresponding polyunsaturated fatty acids, this document focuses on a plausible chemical synthesis route, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthesis workflow and related biological pathways. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is an oxygenated derivative of a C20 fatty acid. In biological systems, similar molecules, known as epoxyeicosatrienoic acids (EETs), are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases[1][2]. These lipid mediators are involved in a variety of physiological processes, including the regulation of vascular tone and inflammation[1]. The specific compound, this compound, is characterized by an epoxide ring at the C11-C12 position and a cis double bond at the C14 position.
The chemical synthesis of this and related epoxy fatty acids is crucial for producing standards for analytical studies, for use in biological assays to elucidate their function, and as starting points for the development of novel therapeutics. This guide outlines a general, yet detailed, approach to the chemical synthesis of this compound.
Synthesis Pathway Overview
The chemical synthesis of this compound involves a two-step process starting from the corresponding di-unsaturated fatty acid, cis-11,14-eicosadienoic acid. The key steps are:
-
Esterification: The carboxylic acid of cis-11,14-eicosadienoic acid is first converted to its methyl ester. This is a standard protection step to prevent side reactions of the carboxylic acid group during epoxidation.
-
Selective Epoxidation: The methyl ester of cis-11,14-eicosadienoic acid is then treated with an epoxidizing agent. This step requires careful control to achieve selective epoxidation of the C11-C12 double bond while minimizing reaction at the C14-C15 double bond.
-
Hydrolysis (Optional): If the free acid is required, the methyl ester is hydrolyzed as a final step.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="cis-11,14-Eicosadienoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="cis-11,14-Eicosadienoic Acid Methyl Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound Methyl Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Intermediate [label="Esterification\n(MeOH, H+)"]; Intermediate -> Product [label="Selective Epoxidation\n(e.g., m-CPBA)"]; Product -> FinalProduct [label="Hydrolysis\n(e.g., LiOH)"]; } }
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on general methods for the esterification and epoxidation of unsaturated fatty acids and should be optimized for the specific substrate.
Esterification of cis-11,14-Eicosadienoic Acid
Objective: To protect the carboxylic acid group as a methyl ester.
Materials:
-
cis-11,14-Eicosadienoic acid
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or hexane)
Procedure:
-
Dissolve cis-11,14-eicosadienoic acid in a 20-fold excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.
Selective Epoxidation of cis-11,14-Eicosadienoic Acid Methyl Ester
Objective: To selectively epoxidize the C11-C12 double bond.
Materials:
-
cis-11,14-Eicosadienoic acid methyl ester
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester of cis-11,14-eicosadienoic acid in anhydrous dichloromethane at 0 °C.
-
Slowly add a solution of m-CPBA (approximately 0.8-0.9 equivalents to favor mono-epoxidation) in DCM to the stirred solution. The sub-stoichiometric amount of the epoxidizing agent is crucial for selectivity.
-
Monitor the reaction closely by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxyacid and the resulting meta-chlorobenzoic acid.
-
Further wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired mono-epoxide, unreacted starting material, and potentially some di-epoxide. Purification by flash column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC) is necessary.
Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To isolate the pure this compound methyl ester.
System:
-
Column: A reversed-phase C18 column is commonly used for the separation of fatty acids and their derivatives.
-
Mobile Phase: A gradient of methanol in water or acetonitrile (B52724) in water is typically employed.
-
Detection: UV detection at a low wavelength (around 205-215 nm) or an evaporative light scattering detector (ELSD) can be used.
General Procedure:
-
Dissolve the crude product in a small volume of the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute with a suitable gradient to separate the components. The desired mono-epoxide will elute at a different retention time than the starting diene and the di-epoxide.
-
Collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize expected data for the synthesis. Actual values will vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| cis-11,14-Eicosadienoic acid | C₂₀H₃₆O₂ | 308.50 |
| cis-11,14-Eicosadienoic acid methyl ester | C₂₁H₃₈O₂ | 322.53 |
| This compound | C₂₀H₃₆O₃ | 324.50 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Esterification | MeOH, H₂SO₄ | Reflux (∼65) | 2 - 4 | > 95 |
| Epoxidation | m-CPBA, DCM | 0 to RT | 1 - 3 | 40 - 60 (of mono-epoxide) |
Table 3: Spectroscopic Data for Product Identification
| Technique | Expected Features for this compound Methyl Ester |
| ¹H NMR | Signals for the epoxy protons around δ 2.9-3.2 ppm. Signals for the remaining vinyl protons of the C14=C15 double bond around δ 5.3-5.5 ppm. A signal for the methyl ester protons around δ 3.67 ppm. |
| ¹³C NMR | Signals for the epoxy carbons in the range of δ 55-60 ppm. Signals for the olefinic carbons around δ 125-135 ppm. A signal for the ester carbonyl carbon around δ 174 ppm. |
| Mass Spec (ESI-) | [M-H]⁻ ion at m/z 323.3 for the free acid or corresponding ions for the methyl ester. |
Biological Context: Biosynthesis and Signaling
In biological systems, 11,12-EET is produced from arachidonic acid, a polyunsaturated fatty acid, through the action of cytochrome P450 epoxygenases[1][2]. This enzymatic reaction is highly regio- and stereoselective. Once formed, 11,12-EET can exert its biological effects through various signaling pathways before it is rapidly metabolized, primarily by soluble epoxide hydrolase (sEH), to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; EET [label="11,12-EET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BioEffect [label="Biological Effects\n(e.g., Vasodilation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DHET [label="11,12-DHET (inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AA -> EET [label="CYP Epoxygenase"]; EET -> BioEffect; EET -> DHET [label="Soluble Epoxide Hydrolase (sEH)"]; } }
Caption: Simplified biological pathway of 11,12-EET synthesis and metabolism.
Conclusion
This technical guide provides a foundational protocol for the chemical synthesis of this compound. The key challenges in this synthesis are achieving selective mono-epoxidation and the subsequent purification of the desired product. The provided protocols and data serve as a starting point for researchers, and optimization of the reaction conditions will likely be necessary to achieve high yields and purity. The successful synthesis of this and related epoxy fatty acids will continue to be vital for advancing our understanding of their physiological roles and therapeutic potential.
References
Unveiling the Enigma: A Technical Guide to the Biological Activity of cis-11,12-Epoxy-14(Z)-eicosenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper delves into the current scientific understanding of cis-11,12-Epoxy-14(Z)-eicosenoic acid, a mono-unsaturated epoxy fatty acid. While direct research on the specific biological activities of this compound is notably limited, this guide provides a comprehensive overview of its chemical properties, natural sources, and the biological activities of closely related compounds. By examining the well-documented effects of analogous polyunsaturated epoxy fatty acids, particularly 11,12-Epoxyeicosatrienoic acid (11,12-EET), this paper aims to illuminate potential areas of investigation and therapeutic interest for this compound.
Introduction to this compound
This compound is a lipid molecule characterized by a twenty-carbon chain with an epoxide ring at the 11th and 12th carbons and a single cis double bond at the 14th carbon. Its chemical structure suggests potential for diverse biological roles, analogous to other epoxy fatty acids that act as signaling molecules in various physiological and pathological processes.
Despite its intriguing structure, there is a significant paucity of direct experimental data on the biological functions of this compound. Much of the available information is limited to its chemical identification and its presence in certain natural sources.
Natural Occurrence
This compound has been identified as a component of the seed oil of Alchornea cordifolia, a medicinal plant found in Africa.[1] The seed oil of this plant is rich in various fatty acids and has been investigated for its potential therapeutic properties, including antioxidant and anti-diabetic effects.[2][3] Another closely related compound, (+)-cis-14,15-epoxy-cis-11-eicosenoic acid (alchornoic acid), is also a major constituent of Alchornea cordifolia seed oil.[4][5]
Comparative Analysis: Insights from Structurally Related Epoxy Fatty Acids
To infer the potential biological activities of this compound, it is instructive to examine the well-characterized effects of structurally similar compounds. The most extensively studied are the polyunsaturated epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid.
11,12-Epoxyeicosatrienoic Acid (11,12-EET): A Polyunsaturated Analog
11,12-EET is a potent signaling molecule with a wide range of biological effects. It is involved in the regulation of vascular tone, inflammation, and neurotransmission.
11,12-EET is a known vasodilator, contributing to the regulation of blood pressure.[6] It exerts its effects by activating large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells.[6] Furthermore, it has demonstrated angiogenic properties, promoting the formation of new blood vessels.[2]
In the central nervous system, 11,12-EET has been shown to reduce neuronal excitability and excitatory neurotransmission.[7] It achieves this by inhibiting the release of glutamate (B1630785) and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7] These actions suggest a potential therapeutic role for EETs in conditions like epilepsy.[7]
EETs, including 11,12-EET, generally exhibit anti-inflammatory effects.[6] This is in contrast to some other arachidonic acid metabolites like prostaglandins (B1171923) and leukotrienes, which are often pro-inflammatory.
Vernolic Acid: A Shorter-Chain Analog
Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is a C18 epoxy fatty acid found in the seeds of several plants, including Vernonia anthelmintica. The seed extract of this plant has shown anti-nociceptive (analgesic) activity.[8] While the direct contribution of vernolic acid to this effect is not fully elucidated, it highlights the potential for epoxy fatty acids to modulate pain pathways.
Key Signaling Pathways Modulated by Related Epoxy Fatty Acids
The biological effects of 11,12-EET are mediated through various signaling pathways. Given the structural similarities, it is plausible that this compound could interact with some of these same pathways.
G-Protein Coupled Receptor (GPCR) Signaling
Evidence suggests that some of the actions of 11,12-EET are mediated through a Gs-coupled receptor in endothelial cells.[2] This activation leads to downstream signaling events, including the activation of protein kinase A (PKA).[2]
PI3K/Akt and eNOS Pathway
In human endothelial progenitor cells, 11,12-EET has been shown to induce neovasculogenesis through the phosphorylation of phosphoinositide 3-kinase (PI3-K)/Akt and endothelial nitric oxide synthase (eNOS).[4]
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another signaling cascade activated by 11,12-EET, contributing to its effects on cell proliferation and differentiation.[4]
Quantitative Data on Related Compounds
The following table summarizes some of the quantitative data available for the biological activities of 11,12-EET. No such data is currently available for this compound.
| Compound | Biological Effect | System/Assay | Quantitative Measurement | Reference |
| 11,12-EET | Reduction of excitatory postsynaptic currents (EPSCs) | Mouse hippocampal CA1 pyramidal cells | 20% reduction in amplitude | [7] |
| 11,12-EET | Reduction of field excitatory postsynaptic potentials (fEPSPs) | Mouse hippocampal CA1 pyramidal cells | 50% reduction in slope | [7] |
| 11,12-EET | Induction of K+ conductance | Mouse hippocampal CA1 pyramidal cells | Effective concentration: 2 µM | [7] |
Experimental Protocols for Key Experiments on Related Compounds
Detailed methodologies for studying the biological effects of epoxy fatty acids are crucial for future research on this compound. Below are summaries of protocols used in key studies on 11,12-EET.
Electrophysiological Recordings in Hippocampal Slices
-
Objective: To measure the effects of 11,12-EET on neuronal excitability and synaptic transmission.
-
Methodology:
-
Prepare acute hippocampal slices from mice.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons to measure excitatory postsynaptic currents (EPSCs).
-
Perform extracellular field recordings in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).
-
Bath-apply 11,12-EET at a defined concentration (e.g., 2 µM) and record changes in EPSC amplitude and fEPSP slope.
-
Utilize specific channel blockers (e.g., BaCl₂ for Kir channels, tertiapin-Q for GIRK channels) to identify the ion channels involved.
-
Endothelial Cell Migration and Tube Formation Assays
-
Objective: To assess the pro-angiogenic effects of 11,12-EET.
-
Methodology:
-
Culture human endothelial cells (e.g., HUVECs) or endothelial progenitor cells.
-
For migration assays, use a Boyden chamber or a scratch wound healing assay. Treat cells with different concentrations of 11,12-EET and quantify cell migration over time.
-
For tube formation assays, seed cells on a basement membrane matrix (e.g., Matrigel) in the presence of 11,12-EET.
-
After a suitable incubation period, visualize the formation of capillary-like structures and quantify parameters such as tube length and branch points.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To determine the activation of specific signaling proteins by 11,12-EET.
-
Methodology:
-
Treat cultured cells (e.g., human endothelial progenitor cells) with 11,12-EET for various time points.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., Akt, eNOS, ERK).
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize protein bands using a chemiluminescent substrate.
-
Quantify band intensities to determine the level of protein phosphorylation.
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Conclusion and Future Directions
This compound represents a scientifically uncharted territory with potential for significant biological activity. The lack of direct research into its effects presents both a challenge and an opportunity for the scientific community. Based on the well-documented activities of its structural analogs, particularly 11,12-EET, future research should focus on several key areas:
-
Cardiovascular Effects: Investigating the vasodilatory and angiogenic potential of this compound is a logical starting point.
-
Neurological Modulation: Assessing its impact on neuronal excitability and neurotransmission could reveal novel therapeutic avenues for neurological disorders.
-
Anti-inflammatory Properties: Characterizing its role in inflammatory pathways is crucial, given the established anti-inflammatory profile of other epoxy fatty acids.
-
Signaling Pathway Elucidation: Determining which signaling pathways are modulated by this compound will be fundamental to understanding its mechanism of action.
The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating such investigations. As a naturally occurring compound, this compound holds promise as a lead compound for the development of new therapeutic agents. Further exploration is essential to unlock its full potential.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Fatty Acids Component of Essential Oil from <i>Alchornea Cordifolia</i> Modulated Activities of α-Amylase and α-Glucosidase Involved in Postprandial Hyperglycaemia - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 3. researchgate.net [researchgate.net]
- 4. Alchornea cordifolia seed oil: A rich source of a new C20 epoxide, (+)cis-14,15-epoxy-cis-11-eicosenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-Eicosenoic acid | 12 Publications | 102 Citations | Top Authors | Related Topics [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. maxwellsci.com [maxwellsci.com]
- 8. Anti-nociceptive activity of seed extract of Vernonia anthelmintica willd - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of cis-11,12-Epoxy-14(Z)-eicosenoic acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
cis-11,12-Epoxy-14(Z)-eicosenoic acid, commonly known in the literature as 11,12-epoxyeicosatrienoic acid (11,12-EET) , is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly isoforms like CYP2J2, CYP2C8, and CYP2C9.[1][2] It is an important signaling molecule involved in the regulation of numerous physiological and pathophysiological processes. Once synthesized, its biological activity is primarily terminated through hydrolysis by the soluble epoxide hydrolase (sEH) into the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[2][3] This whitepaper provides an in-depth summary of the key in vitro effects of 11,12-EET, focusing on its roles in inflammation, angiogenesis, and fibrosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Biosynthesis and Metabolism of 11,12-EET
The cellular availability and activity of 11,12-EET are tightly regulated by its synthesis and degradation. Arachidonic acid, released from membrane phospholipids, is metabolized by CYP epoxygenases to form 11,12-EET. The primary route of inactivation is the conversion to 11,12-DHET by soluble epoxide hydrolase (sEH).[2][3] Minor pathways include β-oxidation and chain elongation.[3][4]
Anti-Inflammatory Effects
11,12-EET exhibits potent anti-inflammatory properties in various vascular and immune cell types in vitro. A primary mechanism is the inhibition of the NF-κB signaling pathway, which prevents the expression of pro-inflammatory adhesion molecules and cytokines.[5][6]
Key Mechanism: Inhibition of NF-κB Activation
In endothelial cells, 11,12-EET has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, in response to inflammatory stimuli like TNF-α.[5] This action blocks the nuclear translocation of NF-κB, thereby suppressing the transcription of target genes such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin.[5][6] Among the EET regioisomers, 11,12-EET is reported to be the most potent inhibitor of VCAM-1 expression.[5][7]
Quantitative Data: Anti-Inflammatory Effects
| Cell Type | Stimulus | 11,12-EET Concentration | Effect | Reference |
| Human Endothelial Cells | TNF-α | ~20 nM (IC50) | 72% maximal inhibition of VCAM-1 expression. | [7] |
| Human Endothelial Cells | TNF-α | Not specified | Suppressed E-selectin and ICAM-1 expression. | [5] |
| Human Monocyte THP-1 Cells | IL-1β + PMA | Not specified | Abolished COX-2 expression. | [5] |
| Human Aorta Endothelial Cells (HAEC) | Cytokines (TNFα) | 0.1 nM | Reduced upregulation of adhesion molecules. | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Significantly downregulated VCAM-1, E-selectin, and ICAM-1. | [6] |
Experimental Protocol: VCAM-1 Expression Assay in Endothelial Cells
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium until confluent.
-
Pre-treatment: Pre-incubate confluent HUVEC monolayers with varying concentrations of 11,12-EET (e.g., 1 nM to 1 µM) or vehicle control for 1 hour.
-
Stimulation: Add an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to the culture medium and incubate for 4-6 hours.
-
Cell Lysis & Protein Quantification: Wash cells with cold PBS, lyse the cells in RIPA buffer, and determine total protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against VCAM-1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band density. Normalize to a loading control like β-actin or GAPDH.
-
Pro-Angiogenic and Neovasculogenic Effects
11,12-EET promotes angiogenesis and neovasculogenesis, the formation of new blood vessels, by stimulating the migration, proliferation, and differentiation of endothelial cells and their progenitors.[9][10][11]
Key Mechanisms: Gs-PKA and PI3K/Akt Signaling
In mature endothelial cells, the pro-angiogenic effects of 11,12-EET are mediated by a Gs protein-coupled receptor, leading to the activation of Protein Kinase A (PKA).[9] This cascade results in the rapid translocation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) to the plasma membrane, a critical step for cell migration and tube formation.[9]
In human endothelial progenitor cells (hEPCs), 11,12-EET induces neovasculogenesis through the phosphorylation and activation of the PI3K/Akt and ERK1/2 signaling pathways.[10][11] A key downstream target is endothelial nitric oxide synthase (eNOS), which, upon phosphorylation by Akt, produces nitric oxide (NO), a critical mediator of angiogenesis.[10][11] This pathway also upregulates matrix metalloproteinases (MMP-2, MMP-9) and cell adhesion molecules (VE-cadherin, CD31) that facilitate cell migration and vessel formation.[10][11][12]
Quantitative Data: Pro-Angiogenic Effects
| Cell Type | 11,12-EET Concentration | Effect | Reference |
| Human Endothelial Cells | Not specified | Stimulated cell migration and tube formation. | [9] |
| Human Endothelial Cells | Not specified | Rapid (30 seconds) translocation of TRPC6-V5 fusion protein. | [9] |
| Human Endothelial Progenitor Cells (hEPCs) | 3, 30, 50 nM | Significantly induced neovasculogenesis (tubular formation). | [12] |
| Human Endothelial Progenitor Cells (hEPCs) | Not specified | Augmented expression of VE-cadherin, CD31, MMP-2, and MMP-9. | [10][11] |
Experimental Protocol: In Vitro Tube Formation Assay
This protocol is based on methods described for assessing angiogenic potential.[13]
-
Matrix Gel Preparation: Thaw a basement membrane matrix gel (e.g., Matrigel or ECMatrix™) on ice. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to polymerize and form a gel.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs or hEPCs) and resuspend them in a serum-free or low-serum medium.
-
Treatment: Add 11,12-EET (e.g., 0-100 nM) and any inhibitors to the cell suspension.
-
Incubation: Seed the cells (1-2 x 104 cells per well) onto the surface of the polymerized gel. Incubate at 37°C in a CO2 incubator for 4-18 hours.
-
Visualization and Analysis:
-
Visualize the formation of capillary-like structures (tubules) using a phase-contrast microscope.
-
Capture images from several random fields per well.
-
Quantify angiogenesis by measuring parameters such as the total tubule length, number of nodes (intersections), and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Anti-Fibrotic Effects
Recent in vitro studies have highlighted a role for 11,12-EET in mitigating fibrosis. It acts by counteracting the pro-fibrotic signaling of Transforming Growth Factor-β1 (TGF-β1), a key cytokine in tissue fibrosis.
Key Mechanism: Inhibition of TGF-β1/Smad Signaling
In lung fibroblasts, 11,12-EET significantly decreases the TGF-β1-induced expression of key fibrotic markers, including α-smooth muscle actin (α-SMA) and Collagen Type-I.[14] This effect is mediated by the inhibition of TGF-β1-induced phosphorylation of Smad2/3 and ERK, which are critical downstream mediators of the pro-fibrotic cascade.[14]
Quantitative Data: Anti-Fibrotic Effects
| Cell Type | Stimulus | Treatment | Effect | Reference |
| MRC-5 cells (human lung fibroblasts) | TGF-β1 | 11,12-EET | Significantly decreased α-SMA and Collagen Type-I expression. | [14] |
| Primary fibroblasts from IPF patients | TGF-β1 | 11,12-EET | Decreased p-Smad2/3 and p-ERK expression. | [14] |
| Beas-2B cells (human bronchial epithelium) | TGF-β1 | 11,12-EET | Decreased fibronectin expression. | [14] |
Experimental Protocol: Assessment of Fibrosis Markers in Fibroblasts
-
Cell Culture: Culture human lung fibroblasts (e.g., MRC-5) in a suitable medium (e.g., DMEM with 10% FBS).
-
Serum Starvation: Once cells reach 70-80% confluency, replace the medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cells.
-
Treatment: Pre-treat cells with 11,12-EET or vehicle for 1 hour. Subsequently, add TGF-β1 (e.g., 5 ng/mL) to stimulate fibrotic changes. Incubate for 24-48 hours.
-
Analysis of Protein Expression (Western Blot):
-
Lyse the cells and perform Western blotting as described previously.
-
Probe membranes with primary antibodies against α-SMA, Collagen Type-I, p-Smad2/3, and total Smad2/3.
-
Quantify changes in protein levels relative to a loading control.
-
-
Analysis of Gene Expression (RT-qPCR):
-
Isolate total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative PCR using specific primers for α-SMA (ACTA2), Collagen Type I (COL1A1), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Other Notable In Vitro Effects
Vasorelaxation
In porcine coronary artery rings contracted with a thromboxane (B8750289) mimetic, 11,12-EET produced significant vasorelaxation.[4]
| Tissue | 11,12-EET Concentration | Effect | Reference |
| Porcine Coronary Artery Rings | 5 µM | 64% relaxation. | [4] |
Neuromodulation
In CA1 pyramidal cells of the hippocampus, 11,12-EET was found to reduce neuronal excitability and excitatory transmission.
| Cell Type | 11,12-EET Concentration | Effect | Reference |
| CA1 Pyramidal Cells (Hippocampus) | 2 µM | Induced opening of a hyperpolarizing GIRK K+ channel. | [15] |
| CA1 Pyramidal Cells (Hippocampus) | Not specified | Reduced the amplitude of excitatory postsynaptic currents (EPSCs) by 20%. | [15] |
References
- 1. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]
- 12. researchgate.net [researchgate.net]
- 13. Angiogenic potential of endothelial progenitor cells and embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Isolation of cis-11,12-Epoxy-14(Z)-eicosenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of cis-11,12-Epoxy-14(Z)-eicosenoic acid, a member of the epoxyeicosanoid family of signaling lipids. While a singular discovery paper for this specific molecule is not prominent in the literature, its identification is intrinsically linked to the broader exploration of the cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. This guide details the biochemical context of its formation, modern and classical isolation methodologies, and the analytical techniques required for its characterization. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Discovery in the Context of Eicosanoid Research
The discovery of this compound is best understood as a part of the systematic elucidation of the cytochrome P450 (CYP) pathway of arachidonic acid and other polyunsaturated fatty acid (PUFA) metabolism.[1][2][3] In the late 1970s and early 1980s, following the characterization of the cyclooxygenase and lipoxygenase pathways, the "third branch" of the arachidonic acid cascade, mediated by CYP enzymes, became a focus of intensive research.[1]
These studies revealed that CYP epoxygenases convert arachidonic acid into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] Subsequent research demonstrated that other PUFAs also serve as substrates for these enzymes. The enzymatic epoxidation of eicosenoic acids, such as 14(Z)-eicosenoic acid, by CYP2C and CYP2J isoforms leads to the formation of corresponding epoxy fatty acids, including this compound.[4]
The initial identification of these epoxy fatty acids relied on a combination of chromatographic separation and mass spectrometric analysis of metabolites from incubated microsomes with the parent fatty acid.
Biosynthesis Pathway
The biosynthesis of this compound is initiated by the release of its precursor, 14(Z)-eicosenoic acid, from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A2. The free fatty acid is then metabolized by cytochrome P450 epoxygenases, which catalyze the stereospecific addition of an oxygen atom across the 11,12-double bond to form the cis-epoxide.
Isolation Methodologies
The isolation of this compound from biological matrices requires a multi-step process involving extraction, purification, and separation. The low endogenous concentrations of this lipid mediator necessitate sensitive and specific analytical techniques.
Modern Isolation Protocol: Solid-Phase Extraction (SPE)
Modern isolation protocols for eicosanoids, including epoxy fatty acids, predominantly utilize solid-phase extraction (SPE) for its efficiency and reproducibility. A typical workflow is outlined below.
Detailed Experimental Protocol for SPE
-
Sample Preparation :
-
For plasma or serum samples, acidify to a pH of approximately 3.5 with 2M hydrochloric acid.
-
For tissue homogenates, ensure the tissue is homogenized in a suitable buffer, and then acidify.
-
Centrifuge the acidified sample to pellet any precipitate.
-
-
SPE Column Preparation :
-
Use a C18 SPE cartridge.
-
Condition the column by washing with 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water.
-
-
Sample Loading and Washing :
-
Load the acidified and clarified sample onto the conditioned C18 column.
-
Wash the column with 2-3 column volumes of 10-15% methanol in water to remove polar impurities.
-
Follow with a wash of 2-3 column volumes of hexane to elute highly non-polar, interfering lipids.
-
-
Elution :
-
Elute the epoxy fatty acids with 2-3 column volumes of ethyl acetate or methanol.
-
-
Solvent Removal and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for subsequent chromatographic analysis.
-
Classical Isolation Techniques
Prior to the widespread adoption of SPE and HPLC, the isolation of epoxy fatty acids involved a combination of liquid-liquid extraction and thin-layer chromatography (TLC).
-
Liquid-Liquid Extraction : Acidified aqueous samples were typically extracted with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Thin-Layer Chromatography (TLC) : The organic extract would be concentrated and spotted on a silica (B1680970) gel TLC plate. The plate would be developed in a solvent system, such as a mixture of hexane, diethyl ether, and acetic acid, to separate lipid classes. The region corresponding to epoxy fatty acids would be scraped from the plate and the lipids eluted from the silica with a more polar solvent.
While these methods were foundational, they are generally less efficient and have lower recovery rates compared to modern SPE techniques.
Analytical Characterization
Following isolation, the identification and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
HPLC Separation
Reversed-phase HPLC is the most common method for separating eicosanoids. A C18 column is typically used with a gradient elution of water and acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like acetic or formic acid to improve peak shape.
| Parameter | Typical Value |
| Column | C18 (e.g., 2.1 x 150 mm, 1.8 µm particle size) |
| Mobile Phase A | Water + 0.02% Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10) + 0.02% Acetic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Linear gradient from ~30% B to 100% B |
| Injection Volume | 5 - 20 µL |
Table 1: Typical HPLC Parameters for Eicosanoid Analysis
Mass Spectrometry (MS) Detection
Tandem mass spectrometry (MS/MS) is essential for the sensitive and specific detection and quantification of this compound. Electrospray ionization (ESI) in the negative ion mode is commonly employed.
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 323.2 |
| Product Ions (m/z) | Fragmentation pattern specific to the molecule |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Typical Mass Spectrometry Parameters for Detection
The use of a stable isotope-labeled internal standard is crucial for accurate quantification to account for sample loss during extraction and for matrix effects during ionization.
Summary and Future Directions
The discovery of this compound is a direct result of the exploration of the cytochrome P450 pathway of PUFA metabolism. While not the subject of a singular, landmark discovery paper, its existence was predicted and confirmed through the systematic study of eicosanoid biosynthesis. Modern isolation techniques centered on solid-phase extraction followed by LC-MS/MS analysis have become the gold standard for the reliable and sensitive study of this and other epoxy fatty acids.
Future research will likely focus on delineating the specific biological activities of this compound and its potential role in health and disease, distinguishing its effects from those of the more extensively studied epoxyeicosatrienoic acids derived from arachidonic acid. Advances in mass spectrometry and lipidomics platforms will continue to enable a more comprehensive understanding of the biosynthesis, metabolism, and function of this and other rare lipid mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 4. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Presence of cis-11,12-Epoxy-14(Z)-eicosenoic Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Endogenous Lipid Mediator, cis-11,12-Epoxy-14(Z)-eicosenoic Acid (11,12-EET).
Introduction
This compound, more commonly known in scientific literature as 11,12-epoxyeicosatrienoic acid (11,12-EET), is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a member of the epoxyeicosanoid family, 11,12-EET plays a crucial role in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the endogenous presence of 11,12-EET, its biosynthesis and metabolism, biological functions, and the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of targeting this signaling molecule.
Biosynthesis and Metabolism
11,12-EET is synthesized from arachidonic acid primarily by cytochrome P450 (CYP) epoxygenases, with CYP2C and CYP2J isoforms being the most prominent in humans.[1] This enzymatic reaction involves the epoxidation of the double bond at the 11th and 12th carbon positions of arachidonic acid. Once formed, 11,12-EET can exert its biological effects in an autocrine or paracrine manner.[2]
The biological activity of 11,12-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is through hydrolysis of the epoxide group by the enzyme soluble epoxide hydrolase (sEH) to form the less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[2][3] This rapid degradation makes 11,12-EET a transient signaling molecule.
Endogenous Presence of 11,12-EET
11,12-EET is endogenously present in various human tissues and biological fluids, although its concentrations can vary significantly. The following table summarizes the reported quantitative data for 11,12-EET in different human samples. It is important to note that the reported values can be influenced by the analytical methods used, sample handling, and the physiological or pathological state of the subjects.
| Biological Matrix | Analyte | Concentration | Reference(s) |
| Human Plasma (Pooled) | Total 11,12-EET | 8.8 ng/mL | [4] |
| Human Plasma (Healthy Subjects) | Total 11,12-EET | Median: 1.05 ng/mL | [5] |
| Human Plasma (Healthy Subjects) | Free 11,12-EET | Not specified | [6] |
| Human Heart | Total EETs | 60 ng/g tissue | [7] |
| Human Liver Effluent (Control) | 11,12-EET | ~2 ng/mL | [8] |
| Human Lung (Control) | 11,12-EET | Significantly higher than in IPF lung | [9] |
| Human Ulcerative Colitis Tissue | Total EETs | 1.91 ± 0.98 ng/mg | [1] |
| Human Non-inflamed Colon Tissue | Total EETs | 0.96 ± 0.77 ng/mg | [1] |
Biological Functions
11,12-EET exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development. Its key functions include:
-
Vasodilation: 11,12-EET is a potent vasodilator, contributing to the regulation of blood pressure and blood flow. It acts as an endothelium-derived hyperpolarizing factor (EDHF), causing relaxation of vascular smooth muscle cells.[10]
-
Anti-inflammatory Effects: 11,12-EET possesses significant anti-inflammatory properties. It can inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of adhesion molecules and inflammatory cytokines.
-
Cardioprotection: 11,12-EET has been shown to protect the heart from ischemic injury. Its cardioprotective effects are attributed to its vasodilatory, anti-inflammatory, and anti-apoptotic actions.
-
Angiogenesis: 11,12-EET can promote the formation of new blood vessels, a process known as angiogenesis.
-
Neuroprotection: Emerging evidence suggests that 11,12-EET may have neuroprotective effects, potentially through the reduction of neuroinflammation and excitotoxicity.
Key Signaling Pathways
The diverse biological effects of 11,12-EET are mediated through its interaction with various signaling pathways. Two of the most well-characterized pathways are the NF-κB and the Akt/eNOS signaling cascades.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 11,12-EET has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.
Akt/eNOS Signaling Pathway
The Akt/eNOS signaling pathway is crucial for vasodilation and cell survival. Akt, also known as protein kinase B, is a serine/threonine kinase that, once activated, phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent vasodilator. 11,12-EET has been shown to activate the Akt/eNOS pathway, contributing to its vasodilatory effects.
Experimental Protocols
Accurate quantification of 11,12-EET in biological samples is essential for understanding its physiological roles and for preclinical and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids due to its high sensitivity and specificity. Below are detailed protocols for lipid extraction and LC-MS/MS quantification of 11,12-EET.
Lipid Extraction from Plasma or Tissue
This protocol describes a general procedure for the extraction of lipids, including 11,12-EET, from biological matrices.
Materials:
-
Homogenizer (for tissue samples)
-
Centrifuge
-
Glass centrifuge tubes
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
0.9% NaCl solution
-
Internal standard (e.g., d8-11,12-EET)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
For plasma: Thaw the sample on ice.
-
For tissue: Weigh the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample to correct for extraction losses and matrix effects.
-
Liquid-Liquid Extraction (Modified Bligh-Dyer Method): a. To 1 part of the sample, add 2 parts of methanol and vortex thoroughly. b. Add 1 part of chloroform and vortex again. c. Add 1 part of chloroform and 1 part of 0.9% NaCl solution, and vortex vigorously. d. Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases. e. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol/water mixture) compatible with the LC-MS/MS system.
LC-MS/MS Quantification of 11,12-EET
This protocol outlines the general parameters for the quantification of 11,12-EET using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analytes. The specific gradient will depend on the column and the specific eicosanoids being analyzed.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
11,12-EET: Precursor ion (m/z) 319.2 -> Product ion (m/z) [Specific fragment, e.g., 167.1]
-
d8-11,12-EET (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) [Specific fragment]
-
-
Optimization: The collision energy and other MS parameters should be optimized for each analyte and internal standard to achieve maximum sensitivity.
Conclusion
This compound (11,12-EET) is an endogenously produced lipid mediator with a remarkable array of biological activities that are of significant interest to the scientific and drug development communities. Its roles in vasodilation, inflammation, and cardioprotection highlight its potential as a therapeutic target for a variety of diseases. This technical guide has provided a comprehensive overview of the current knowledge regarding the endogenous presence, biosynthesis, metabolism, and signaling pathways of 11,12-EET. The detailed experimental protocols for its quantification will aid researchers in accurately measuring this important signaling molecule. Further research into the tissue-specific concentrations and the intricate signaling networks of 11,12-EET will undoubtedly pave the way for novel therapeutic strategies targeting the epoxyeicosanoid pathway.
References
- 1. Increased epoxyeicosatrienoic acids may be part of a protective mechanism in human ulcerative colitis, with increased CYP2J2 and reduced soluble epoxide hydrolase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasma epoxyeicosatrienoic acids and diabetes-related cardiovascular disease: The cardiovascular health study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 11,12-EET increases porto-sinusoidal resistance and may play a role in endothelial dysfunction of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11,12 -Epoxyeicosatrienoic acid (11,12 EET) reduces excitability and excitatory transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to cis-11,12-Epoxy-14(Z)-eicosenoic acid: Physicochemical Properties, Biological Activity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-11,12-Epoxy-14(Z)-eicosenoic acid, a notable member of the epoxyeicosatrienoic acids (EETs) family, is an endogenous signaling molecule derived from the cytochrome P450-mediated epoxidation of arachidonic acid.[1][2] As a potent bioactive lipid, it is implicated in a myriad of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and angiogenesis, making it a molecule of significant interest in drug discovery and development.[1][3][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, details its key signaling pathways, and outlines common experimental methodologies for its study.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₆O₃ | [5][6][7] |
| Molecular Weight | 324.5 g/mol | [5][6][7] |
| CAS Number | 109217-14-3 | [6][7] |
| Physical State | Solid | [5][7] |
| Purity | Typically >98% | [5][7] |
| Solubility | Soluble in ethanol | [5] |
| Storage Conditions | Freezer (-20°C) | [7] |
Biological Significance and Signaling Pathways
This compound, often referred to as 11,12-EET in literature, exerts its biological effects through multiple signaling pathways. A key aspect of its biology is its metabolic degradation and its interaction with various cellular receptors and downstream effectors.
Metabolic Pathway of 11,12-EET
The biological activity of 11,12-EET is tightly regulated by its metabolic conversion. The primary route of inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][8] 11,12-DHET can be further metabolized via processes such as beta-oxidation.[8]
Anti-inflammatory Signaling via PPARγ and NF-κB
11,12-EET has demonstrated significant anti-inflammatory properties.[9] One of the key mechanisms is through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of inflammation.[9][10] Activation of PPARγ by 11,12-EET can lead to the inhibition of the pro-inflammatory transcription factor NF-κB.[9] This inhibition can occur through the prevention of the degradation of IκB, an inhibitor of NF-κB.[9]
Pro-angiogenic Signaling via PI3-K/Akt/eNOS
11,12-EET plays a significant role in promoting neovascularization and angiogenesis.[11][12] This is mediated through the activation of the phosphoinositide 3-kinase (PI3-K)/Akt pathway, which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[11][12] Activated eNOS produces nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis. This pathway is crucial for the repair of vascular tissue.[12]
Experimental Protocols
The study of this compound involves its synthesis, purification, and quantification, typically from biological matrices. Below are generalized workflows for these key experimental procedures.
Synthesis and Purification
The synthesis of EETs is generally achieved through the epoxidation of arachidonic acid by cytochrome P450 enzymes.[13][14] For laboratory-scale synthesis and purification, a multi-step chemical synthesis can be employed, followed by purification using chromatographic techniques.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of EETs in biological samples.[15] The general workflow involves sample preparation to extract the lipids, followed by chromatographic separation and mass spectrometric detection.
Conclusion
This compound is a multifaceted signaling molecule with significant therapeutic potential. Its roles in vasodilation, inflammation, and angiogenesis are governed by a complex network of metabolic and signaling pathways. A thorough understanding of its physicochemical properties and the availability of robust experimental protocols are essential for advancing research in this field and for the development of novel therapeutics targeting the EET signaling cascade. Further investigation into the specific receptors and downstream effectors of 11,12-EET will undoubtedly unveil new avenues for therapeutic intervention in a range of diseases.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. larodan.com [larodan.com]
- 8. ahajournals.org [ahajournals.org]
- 9. pnas.org [pnas.org]
- 10. Epoxyeicosatrienoic Acids Inhibit the Activation of Murine Fibroblasts by Blocking the TGF-β1-Smad2/3 Signaling in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | Synthesis of epoxy (EET) and dihydroxyeicosatrienoic acids (DHET) [reactome.org]
- 14. Synthesis of hydroxyeicosatetraenoic (HETEs) and epoxyeicosatrienoic acids (EETs) by cultured bovine coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Signaling Pathways of cis-11,12-Epoxy-14(Z)-eicosenoic Acid (11,12-EEZE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-11,12-Epoxy-14(Z)-eicosenoic acid, commonly known as 11,12-EEZE, is a derivative of arachidonic acid and a structural analog of the epoxyeicosatrienoic acid (EET) family, specifically 11,12-EET. While initially characterized as a functional antagonist of certain 11,12-EET actions, emerging evidence suggests that 11,12-EEZE possesses distinct signaling pathways and biological activities, particularly within the central nervous system. This technical guide synthesizes the current understanding of 11,12-EEZE's signaling mechanisms, provides available quantitative data, outlines relevant experimental methodologies, and visually represents the known pathways. It is important to note that research into the specific signaling of 11,12-EEZE is still in its early stages, and many aspects of its molecular interactions and broader physiological roles remain to be elucidated.
Introduction to 11,12-EEZE
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and angiogenesis.[1] The biological activity of EETs is terminated by soluble epoxide hydrolase (sEH), which converts them to less active dihydroxyeicosatrienoic acids (DHETs).
11,12-EEZE is a synthetic analog of 11,12-EET and has been utilized as a pharmacological tool to probe the functions of EETs. While it can antagonize certain effects of 11,12-EET, compelling evidence indicates that it also elicits unique cellular responses, suggesting the existence of distinct molecular targets.
Biosynthesis and Metabolism (Hypothetical)
As a synthetic compound, 11,12-EEZE is not naturally produced in biological systems. Its structural similarity to 11,12-EET suggests that it may be susceptible to metabolism by sEH, although this has not been extensively characterized. The stability and metabolic fate of 11,12-EEZE in vivo and in vitro are critical considerations for experimental design.
Known Signaling Pathways of 11,12-EEZE
The most well-documented signaling activity of 11,12-EEZE is in the hippocampus, where it exhibits effects contrary to those of 11,12-EET.
Presynaptic Modulation of Excitatory Neurotransmission
In CA1 pyramidal cells of the hippocampus, 11,12-EEZE has been shown to potentiate excitatory neurotransmission. This is in stark contrast to 11,12-EET, which reduces excitatory signaling.
-
Effect: 11,12-EEZE increases the amplitude of excitatory postsynaptic currents (EPSCs) and the slope of field excitatory postsynaptic potentials (fEPSPs).
-
Mechanism: This effect is believed to occur via a presynaptic mechanism, likely involving an increase in the probability of glutamate (B1630785) release from the presynaptic terminal.
-
Distinct Target: Crucially, 11,12-EEZE does not block the inhibitory effects of 11,12-EET on EPSCs, strongly suggesting that the two molecules act on different molecular targets in neurons.
The specific receptor and downstream signaling cascade that mediate this presynaptic effect of 11,12-EEZE have not yet been identified.
Figure 1: Proposed presynaptic signaling pathway for 11,12-EEZE in hippocampal neurons.
Antagonism of 11,12-EET Signaling (Context-Dependent)
While possessing its own signaling activity, 11,12-EEZE has also been used as a functional antagonist of 11,12-EET in some experimental systems. For example, it has been observed to not block the 11,12-EET-mediated opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels in hippocampal neurons. This further supports the idea of distinct targets. However, in other cell types or signaling pathways, an antagonistic role cannot be ruled out and should be empirically determined.
Quantitative Data
Quantitative pharmacological data for 11,12-EEZE are sparse in the literature. The following table summarizes the available information.
| Parameter | Value | System/Assay | Notes | Reference |
| Effective Concentration | 10 µM | Mouse Hippocampal Slices (Electrophysiology) | Concentration at which potentiation of EPSCs was observed. | |
| Effect on EPSC Amplitude | ~40% increase | CA1 Pyramidal Cells | Potentiation of excitatory postsynaptic currents. | |
| Effect on fEPSP Slope | ~40% increase | CA1 Pyramidal Cells | Potentiation of field excitatory postsynaptic potentials. |
Experimental Protocols
Synthesis of 11,12-EEZE
The synthesis of 11,12-EEZE is a multi-step organic chemistry process. While a detailed protocol is not provided in the primary research articles, it is typically synthesized by specialized laboratories and is commercially available from several vendors. The general approach involves the stereoselective epoxidation of a corresponding polyunsaturated fatty acid precursor.
Electrophysiological Recording in Brain Slices
This protocol is used to assess the effects of 11,12-EEZE on synaptic transmission.
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents using a vibratome in ice-cold artificial cerebrospinal fluid (ACSF).
-
Incubation: Slices are allowed to recover in oxygenated ACSF at a physiological temperature.
-
Recording: Whole-cell patch-clamp or field potential recordings are performed on neurons (e.g., CA1 pyramidal cells).
-
Drug Application: A baseline of synaptic activity is recorded. 11,12-EEZE is then bath-applied at the desired concentration (e.g., 10 µM), and changes in synaptic parameters (EPSC amplitude, fEPSP slope) are measured.
-
Data Analysis: The pre- and post-drug application data are statistically compared to determine the effect of the compound.
References
Methodological & Application
Application Note: Quantification of cis-11,12-Epoxy-14(Z)-eicosenoic Acid by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-11,12-Epoxy-14(Z)-eicosenoic acid, a member of the epoxyeicosatrienoic acid (EET) family of signaling lipids, is derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases.[1][2] These molecules are potent mediators in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[3][4] Given their significant biological roles and therapeutic potential, accurate quantification of specific EET regioisomers like this compound in biological matrices is crucial for advancing research and drug development. This application note provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]
Signaling Pathway
This compound (11,12-EET) exerts its biological effects through various signaling pathways. One prominent pathway involves its interaction with G-protein coupled receptors (GPCRs), leading to the activation of downstream effectors. For instance, 11,12-EET can activate Gαs, which in turn stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[3][4] This pathway is implicated in vasodilation and anti-inflammatory responses. Furthermore, 11,12-EET has been shown to activate the PI3K/Akt/eNOS cascade, promoting cell survival and angiogenesis.[1][2] The diagram below illustrates a simplified signaling cascade initiated by 11,12-EET.
Caption: Simplified signaling cascade of 11,12-EET.
Experimental Workflow for LC-MS Quantification
The quantification of this compound from biological samples involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram outlines a typical workflow.
Caption: General workflow for LC-MS/MS quantification.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the complexity of the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Thawing and Spiking: Thaw 100 µL of plasma on ice. Add 5 µL of an internal standard solution (e.g., 11,12-EET-d11) to the plasma.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) containing 1% formic acid. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
-
Thawing and Spiking: Thaw 200 µL of plasma on ice. Add 10 µL of an internal standard solution (e.g., 11,12-EET-d11).
-
Protein Precipitation: Add 600 µL of cold methanol (B129727). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Dilution: Collect the supernatant and dilute with 1.8 mL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Gradient | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. A typical gradient might be: 0-2 min, 20% B; 2-10 min, 20-95% B; 10-12 min, 95% B; 12-12.1 min, 95-20% B; 12.1-15 min, 20% B. |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode.[6] Some methods utilize derivatization for detection in positive ion mode.[7] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument, typically around 3-4 kV. |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
MRM Transitions
The precursor ion for this compound in negative ion mode is [M-H]⁻ at m/z 319.2.[8][9] Product ions for fragmentation need to be optimized for the specific instrument but a common transition is m/z 167.[8][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 319.2 | 167.0 |
| 11,12-EET-d11 (Internal Standard) | 330.2 | To be determined |
Quantitative Data
The following table summarizes representative quantitative data for 11,12-EET found in human plasma from a published study.[7] Concentrations can vary significantly based on the patient population and analytical methodology.
| Analyte | Concentration in Human Plasma (ng/mL) |
| 11,12-EET | 8.8 |
| 11,12-trans-EET | 3.4 |
Method Validation Parameters
A robust LC-MS/MS method should be validated for several parameters to ensure data quality.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The range over which the detector response is proportional to the analyte concentration. | R² > 0.99 |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected with a signal-to-noise ratio of at least 3. | Varies by instrument and method. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (signal-to-noise ratio of at least 10). | Varies by instrument and method. |
| Precision | The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision. | %CV < 15% |
| Accuracy | The closeness of the measured value to the true value. | %Bias within ±15% |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible. |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in biological matrices using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and validation parameters, offer a solid foundation for researchers to develop and implement robust analytical methods for this important signaling molecule. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the role of EETs in health and disease.
References
- 1. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.bc.edu [ccc.bc.edu]
- 7. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. scispace.com [scispace.com]
Application Note and Protocol: Chiral Separation of cis-11,12-Epoxy-14(Z)-eicosenoic acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-11,12-Epoxy-14(Z)-eicosenoic acid (11,12-EEZE) is an epoxy fatty acid metabolite of mead acid. Like other epoxyeicosanoids, its enantiomers can exhibit distinct biological activities, making their separation and quantification crucial for understanding their physiological and pathological roles. This document provides a detailed protocol for the chiral separation of 11,12-EEZE enantiomers using chiral High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for resolving stereoisomers.[1] The methodology is based on established principles for the chiral resolution of similar epoxy fatty acids.[2][3]
Principle of Chiral Separation
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in an HPLC column.[4][5] The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stability.[4] This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the chiral resolution of epoxy fatty acids.[2] To enhance chromatographic performance and detection, the carboxylic acid moiety of 11,12-EEZE is often derivatized to an ester, such as a methyl or pentafluorobenzyl (PFB) ester, prior to analysis.[3]
Experimental Protocol
This protocol details the derivatization of 11,12-EEZE to its PFB ester followed by chiral HPLC separation.
1. Materials and Reagents:
-
This compound standard (racemic mixture)
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), HPLC grade
-
Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Water, ultrapure
-
Formic acid, LC-MS grade
-
Nitrogen gas, high purity
-
Chiral HPLC column (e.g., Daicel Chiralcel OD-H or similar polysaccharide-based column)
-
HPLC system with UV or Mass Spectrometry (MS) detector
2. Sample Preparation: Derivatization to PFB Ester
-
In a microcentrifuge tube, dissolve 10 µg of 11,12-EEZE in 100 µL of acetonitrile.
-
Add 2 µL of N,N-diisopropylethylamine (DIPEA).
-
Add 2 µL of pentafluorobenzyl bromide (PFB-Br).
-
Vortex the mixture gently and incubate at 40°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., Hexane:Isopropanol, 98:2 v/v).
3. Chiral HPLC Method:
The following parameters are a starting point and may require optimization for specific equipment and columns.
| Parameter | Condition |
| HPLC Column | Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic: Hexane:Isopropanol (98:2, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (MS) in negative ion mode |
| Run Time | Approximately 20-30 minutes (adjust as needed to elute both peaks) |
4. Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of 11,12-EEZE-PFB ester.
-
Calculate the retention time (t_R) for each enantiomer.
-
Determine the resolution (R_s) between the two enantiomeric peaks using the formula:
-
R_s = 2(t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[2]
-
-
Quantify the amount of each enantiomer by integrating the peak areas.
Quantitative Data Summary
The following table presents expected, representative data for the chiral separation of 11,12-EEZE enantiomers based on typical performance for similar compounds. Actual values may vary depending on the specific experimental setup.
| Analyte (as PFB Ester) | Enantiomer | Expected Retention Time (min) | Peak Width (min) | Resolution (R_s) |
| 11,12-EEZE | Enantiomer 1 | ~15.2 | ~0.8 | \multirow{2}{*}{≥ 1.5} |
| 11,12-EEZE | Enantiomer 2 | ~17.5 | ~0.9 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of 11,12-EEZE enantiomers.
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways for each 11,12-EEZE enantiomer are a subject of ongoing research, epoxy fatty acids are known to be involved in pathways related to inflammation and vascular tone, often through interaction with soluble epoxide hydrolase (sEH) or peroxisome proliferator-activated receptors (PPARs). The diagram below illustrates this general context.
Caption: General signaling context for epoxy fatty acid enantiomers.
References
Unveiling the Research Potential of cis-11,12-Epoxy-14(Z)-eicosenoic acid: A Guide for Investigators
For Researchers, Scientists, and Drug Development Professionals
Application Note: cis-11,12-Epoxy-14(Z)-eicosenoic acid as a Novel Research Tool
Introduction:
This compound is a distinct fatty acid derivative that belongs to the broader class of epoxy fatty acids (EpFAs). While this specific molecule is available as a research chemical, detailed public-domain data on its biological activity, mechanism of action, and established applications remain limited. However, its structural similarity to other well-characterized epoxyeicosatrienoic acids (EETs) suggests its potential as a valuable tool for investigating lipid signaling pathways. This document provides a framework for researchers to explore the functional roles of this compound, drawing upon the established knowledge of related compounds.
Background on Epoxyeicosatrienoic Acids (EETs):
EETs are products of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases. They are known to be potent signaling molecules involved in a variety of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cellular proliferation. The biological effects of EETs are often mediated through their interaction with G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades, such as the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.
Given the structural features of this compound, it is hypothesized that it may interact with similar pathways, potentially acting as an agonist, antagonist, or modulator of EET-related signaling. Its unique structural modifications may confer distinct selectivity or potency, making it a valuable probe for dissecting the complexities of lipid signaling.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Parameter | This compound | 11,12-EET (Reference) | Notes |
| Receptor Binding Affinity (Ki) | e.g., Radioligand binding assay | ||
| GPRXX | Data to be determined | Known Value | |
| GPRYY | Data to be determined | Known Value | |
| Functional Activity (EC50/IC50) | |||
| cAMP Accumulation Assay | Data to be determined | Known Value | Measures Gs-coupled receptor activation |
| Calcium Mobilization Assay | Data to be determined | Known Value | Measures Gq-coupled receptor activation |
| Vasodilation Assay | Data to be determined | Known Value | e.g., in isolated arterial rings |
| Enzyme Inhibition (IC50) | |||
| Soluble Epoxide Hydrolase (sEH) | Data to be determined | N/A | Determines stability against degradation |
| Cyclooxygenase (COX) | Data to be determined | N/A | Assesses potential off-target effects |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the biological activity of this compound.
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To determine if this compound modulates Gs-coupled receptor signaling.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Plate HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Prepare serial dilutions to obtain the desired concentration range.
-
Assay: a. Wash the cells with serum-free medium. b. Add stimulation buffer containing a PDE inhibitor and incubate for 10 minutes at 37°C. c. Add different concentrations of this compound or controls (vehicle, forskolin) to the wells. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound to determine the EC50 value.
Protocol 2: Vascular Reactivity Assay
Objective: To assess the vasoactive effects of this compound on isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer
-
Phenylephrine (B352888) (vasoconstrictor)
-
Acetylcholine (vasodilator control)
-
This compound
Procedure:
-
Tissue Preparation: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1g for 60-90 minutes.
-
Viability Check: Test the viability of the endothelial layer by pre-contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.
-
Compound Testing: a. Pre-contract the arterial rings with phenylephrine to a stable plateau. b. Add cumulative concentrations of this compound to the bath and record the changes in tension.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the relaxation percentage against the log concentration of the compound to determine the EC50 value.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the known signaling pathways of EETs, which serve as a hypothetical framework for the potential mechanisms of this compound.
Caption: Hypothesized Gs-coupled signaling pathway for this compound.
Protocol for the Dissolution and Handling of cis-11,12-Epoxy-14(Z)-eicosenoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proper dissolution, storage, and handling of cis-11,12-Epoxy-14(Z)-eicosenoic acid to ensure its stability and efficacy for in vitro and in vivo research applications.
Product Information
-
Chemical Name: this compound
-
Physical State: Solid or neat oil[1]
Data Presentation: Solubility
The solubility of this compound has been determined in various organic and aqueous solvents. The following table summarizes the quantitative solubility data, primarily based on information for structurally similar eicosanoids.
| Solvent | Concentration | Reference |
| Ethanol (B145695) | ~10 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.15 mg/mL | [4] |
| 0.15 M Tris-HCl, pH 8.5 | ~1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of an Organic Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent. Ethanol is the recommended solvent.[1][5]
Materials:
-
This compound
-
Anhydrous ethanol (≥99.5%)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Pipettes and tips
Procedure:
-
Pre-weighing: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of anhydrous ethanol to the vial to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of ethanol to 10 mg of the compound).
-
Dissolution:
-
Cap the vial tightly and vortex gently for 1-2 minutes.
-
If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes.[6]
-
Vortex again. Gentle sonication in a water bath for 5-10 minutes can also be used to aid dissolution.
-
-
Inert Gas Purging: To minimize oxidation, briefly purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Storage: Store the stock solution at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable. Minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution for In Vitro Assays
For cell-based assays and other aqueous applications, it is crucial to minimize the concentration of the organic solvent. This protocol describes the preparation of an aqueous solution by complexing the fatty acid with bovine serum albumin (BSA).
Materials:
-
Organic stock solution of this compound (from Protocol 1)
-
Fatty acid-free BSA
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile tubes
-
Water bath
Procedure:
-
BSA Preparation: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your desired cell culture medium or buffer. Warm the BSA solution to 37°C.[6][7]
-
Complexation:
-
In a sterile tube, add the required volume of the warmed BSA solution.
-
While vortexing the BSA solution gently, add the desired amount of the this compound organic stock solution dropwise. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.[7]
-
Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for complex formation.[6]
-
-
Final Dilution: Dilute the fatty acid-BSA complex to the final desired concentration in the cell culture medium.
-
Control Preparation: Prepare a vehicle control containing the same final concentration of ethanol and BSA as the treatment solution.
-
Use: Use the prepared aqueous solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[4]
Mandatory Visualization
Below are diagrams illustrating the experimental workflows.
Caption: Workflow for preparing an organic stock solution.
Caption: Workflow for preparing an aqueous solution with BSA.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. larodan.com [larodan.com]
- 4. Enzymatic and Free Radical Formation of Cis- and Trans- Epoxyeicosatrienoic Acids In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Administration of cis-11,12-Epoxy-14(Z)-eicosenoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-11,12-Epoxy-14(Z)-eicosenoic acid is an epoxide derivative of Mead acid (20:3n-9). It belongs to a class of lipid signaling molecules known as epoxyeicosanoids. While much of the in vivo research has focused on the structurally similar epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, the principles of administration and the biological systems affected are largely translatable. EETs are synthesized by cytochrome P450 (CYP) epoxygenases and are known to possess potent anti-inflammatory, vasodilatory, and pro-angiogenic properties.[1][2][3] They are rapidly metabolized and inactivated by the enzyme soluble epoxide hydrolase (sEH) into less active diols (dihydroxyeicosatrienoic acids, or DHETs).[1][4] Therefore, strategies for in vivo studies often involve either direct administration of EETs or the use of sEH inhibitors to elevate endogenous EET levels.[1][5] These application notes will focus on the direct administration of these epoxy fatty acids, drawing from established protocols for 11,12-EET, the most relevant analogue to the topic compound.
Data Presentation: Summary of In Vivo Effects
The following table summarizes quantitative data from selected in vivo and related ex vivo studies involving the administration of 11,12-EET, a close structural and functional analogue of this compound.
| Model System | Condition/Disease Model | Administration/Application | Key Quantitative Findings |
| Mouse | Diabetic Dermal Wound Healing | Topical application every 2 days | Wound closure time significantly improved from 13.00 ± 2.20 days to 8.40 ± 1.39 days.[6] |
| Mouse | Diabetic Dermal Wound Healing | Topical application | Significantly increased expression of CD31 (angiogenesis marker) on days 3 and 9 post-wounding.[6] |
| Mouse | Diabetic Dermal Wound Healing | Topical application | Significantly enhanced VEGF expression on day 3 post-wounding.[6] |
| Rat | Perfused Mesenteric Vasculature (ex vivo) | Dose-dependent perfusion | Produced dose-dependent vasodilation in mesenteric beds from both control and diabetic rats.[5][7] |
| Rat | Perfused Mesenteric Vasculature (ex vivo) | Perfusion in diabetic model | Vasodilator response was significantly decreased in diabetic animals but restored by sEH inhibition.[5] |
| Mouse | Hippocampal Slices (ex vivo) | 2 µM 11,12-EET application | Reduced amplitude of excitatory postsynaptic currents (EPSCs) by 20% and the slope of field EPSPs by 50%.[8][9] |
| Canine/Porcine | Coronary Microvessels (ex vivo) | Application with EC50 determination | Potently dilated microvessels with EC50 values in the picomolar range (3–120 pM).[2] |
| Rat | Anesthetized in vivo model | Continuous intracarotid infusion | Did not significantly alter cerebral blood flow or systemic blood pressure.[10] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
Epoxy fatty acids are chemically labile lipids and require careful handling to prevent degradation and ensure solubility for in vivo administration.
Materials:
-
This compound or 11,12-EET
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (B145695), absolute
-
Saline, sterile (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 or Cremophor EL
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Due to their lipophilic nature, a concentrated stock solution in an organic solvent is typically required.
-
Allow the epoxy fatty acid (often stored at -80°C) to warm to room temperature.
-
Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) by dissolving the compound in anhydrous DMSO or ethanol. Vortex gently until fully dissolved.
-
Aliquot the stock solution into small volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles. Store aliquots at -80°C.
-
-
Working Solution (Dosing Formulation): The final dosing solution must be biocompatible and suitable for the chosen route of administration. Direct injection of high concentrations of organic solvents can cause toxicity and irritation.[11][12]
-
For Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection: A common vehicle is a co-solvent system. For a final dose volume of 100 µL in a mouse:
-
Thaw one aliquot of the stock solution.
-
In a sterile tube, combine the required volume of the stock solution with other vehicle components. A typical formulation might be 5-10% DMSO, 10-20% PEG 400, and 70-85% sterile saline.
-
Add the components sequentially, vortexing gently after each addition to ensure the compound remains in solution. Start with the stock solution, add the PEG 400, and finally, add the saline dropwise while vortexing.
-
-
For Intravenous (i.v.) Injection: The formulation must be free of precipitates to prevent emboli.[11]
-
A vehicle containing a surfactant is often necessary. A common formulation is 5% DMSO, 5% Tween 80 (or Cremophor EL), and 90% sterile saline.
-
Prepare the solution as described above, ensuring the final mixture is clear. It may be necessary to pass the solution through a sterile 0.22 µm syringe filter immediately before injection.
-
-
For Topical Administration: The compound can be dissolved in a suitable solvent like ethanol or a cream base for direct application to a wound site.[6]
-
-
Final Checks:
Protocol 2: In Vivo Administration in a Mouse Model of Inflammation
This protocol describes the administration of the epoxy fatty acid to assess its anti-inflammatory effects in a carrageenan-induced paw edema model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Prepared dosing solution of this compound (or analogue) and vehicle control.
-
1% (w/v) λ-Carrageenan solution in sterile saline.
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
-
Insulin syringes (for dosing) and 1 mL syringes with 30G needles (for carrageenan).
Procedure:
-
Acclimatization: Acclimate mice to handling and the measurement procedure for several days before the experiment.
-
Baseline Measurement: Measure the volume or thickness of the right hind paw of each mouse before any injections. This serves as the baseline (t=0).
-
Compound Administration:
-
Administer the dosing solution via intraperitoneal (i.p.) injection at a typical dose range of 0.1 to 10 mg/kg. The volume is typically 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse).
-
Administer the vehicle solution to the control group.
-
This is typically done 30-60 minutes before the inflammatory challenge.
-
-
Induction of Inflammation:
-
Inject 50 µL of 1% carrageenan solution into the plantar surface of the right hind paw of each mouse.
-
-
Post-Induction Measurements:
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each mouse at each time point: ΔVolume = Volume(t) - Volume(baseline).
-
Compare the mean edema in the treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in edema indicates an anti-inflammatory effect.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for in vivo compound testing.
Signaling Pathway of 11,12-EET
This diagram outlines key signaling pathways activated by 11,12-EET, which are presumed to be similar for this compound. The pathway highlights its metabolism and mechanisms leading to vasodilation and anti-inflammatory effects.
Caption: Signaling pathways of 11,12-EET leading to physiological effects.
References
- 1. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 11,12-Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11,12 -Epoxyeicosatrienoic acid (11,12 EET) reduces excitability and excitatory transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of epoxyeicosatrienoic acid syntheses to test their effects on cerebral blood flow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of cis-11,12-Epoxy-14(Z)-eicosenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-11,12-Epoxy-14(Z)-eicosenoic acid is an epoxy fatty acid, a class of lipid mediators involved in a variety of physiological and pathological processes. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its role in signaling pathways and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction of Epoxy Eicosanoids from Biological Matrices
The following protocol is a general guideline for the extraction of epoxy eicosanoids from biological samples such as plasma, serum, or tissue homogenates. Optimization may be required depending on the specific matrix.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS): A deuterated analog such as 11,12-EET-d8 is recommended.
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Internal Standard Spiking: Thaw the biological sample on ice. To 100 µL of the sample, add the internal standard to a final concentration of 10 ng/mL.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the epoxy eicosanoids with 2 mL of ethyl acetate.
-
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80-95% B; 17-19 min: 95% B; 19-20 min: 95-20% B; 20-25 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M-H]⁻) | m/z 323.26 |
| Product Ions | Characteristic product ions are generated from the cleavage of the C-C bonds of the epoxide ring. For 11,12-epoxides, a prominent fragment is often observed corresponding to cleavage between C10 and C11. A suggested primary product ion for quantification is m/z 183.1, with a secondary ion at m/z 167.1 for confirmation. These transitions need to be optimized for the specific instrument. |
| Collision Energy | To be optimized for each transition, typically in the range of 10-30 eV. |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is a template for a quantitative data table.
Table 1: Quantitative Analysis of this compound in Human Plasma
| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Area | Analyte/IS Ratio | % Recovery |
| Control 1 | 1.23 | 1.5 x 10⁶ | 0.82 | 95% |
| Control 2 | 1.15 | 1.6 x 10⁶ | 0.72 | 92% |
| Treated 1 | 5.67 | 1.4 x 10⁶ | 4.05 | 98% |
| Treated 2 | 6.02 | 1.5 x 10⁶ | 4.01 | 96% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathway
The biosynthesis of epoxy fatty acids typically involves cytochrome P450 (CYP) epoxygenase enzymes acting on polyunsaturated fatty acids.
Caption: Biosynthesis and metabolism of epoxy fatty acids.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is summarized below.
Caption: LC-MS/MS workflow for epoxy eicosanoid analysis.
Logical Relationship: MRM Fragmentation
The principle of Multiple Reaction Monitoring (MRM) involves the selection of a precursor ion and its specific product ions.
Caption: MRM fragmentation diagram for the target analyte.
Application Note and Protocol: Derivatization of cis-11,12-Epoxy-14(Z)-eicosenoic Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-11,12-Epoxy-14(Z)-eicosenoic acid (EEQ) is an epoxy fatty acid that plays a role in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids. However, the analysis of epoxy fatty acids like EEQ by GC-MS is challenging due to their low volatility and potential for thermal degradation.[1] Derivatization is a crucial step to convert EEQ into a more volatile and thermally stable derivative, enabling robust and reproducible analysis.[2] This document provides a detailed protocol for a two-step derivatization of EEQ, involving esterification of the carboxylic acid group followed by silylation of any potential hydroxyl groups formed by epoxide ring opening, for GC-MS analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized epoxy fatty acids. The data is based on published results for similar C18 epoxy fatty acids and serves as a reference for the expected performance of the method for EEQ.[3]
| Parameter | Derivatization Method | Expected Value | Reference Compound(s) |
| Limit of Detection (LOD) | Methylation + Silylation | 0.1 - 0.5 µg/mL | Methyl 9,10-epoxyoctadecanoate, Methyl 12-hydroxyoctadecanoate |
| Limit of Quantification (LOQ) | Methylation + Silylation | 0.4 - 1.5 µg/mL | Methyl 9,10-epoxyoctadecanoate, Methyl 12-hydroxyoctadecanoate |
| Correlation Coefficient (R²) | Methylation + Silylation | > 0.995 | Methyl 9,10-epoxyoctadecanoate, Methyl 12-hydroxyoctadecanoate |
| Intra-day Repeatability (RSD) | Methylation | 1 - 19% | Epoxy fatty acids |
| Inter-day Reproducibility (RSD) | Methylation | 2 - 9% | Epoxy fatty acids |
Experimental Protocols
This section details the step-by-step methodology for the derivatization of this compound for GC-MS analysis. The recommended approach is a two-step process: methylation of the carboxylic acid followed by silylation.
Method 1: Two-Step Derivatization (Methylation and Silylation)
This is the recommended method for comprehensive analysis, as it ensures the derivatization of both the carboxylic acid and any potential hydroxyl groups that may form from the opening of the epoxy ring.
Materials:
-
This compound (EEQ) standard or sample extract
-
Internal Standard (e.g., heptadecanoic acid or a deuterated analog)
-
Boron trifluoride-methanol (BF₃-methanol) solution (12-14%)[1]
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Pyridine (B92270) (anhydrous)
-
Nitrogen gas (high purity)
-
GC vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Protocol:
Step 1: Methylation (Esterification)
-
Sample Preparation: Place a known amount of the dried EEQ sample or standard (typically 1-50 mg) into a screw-capped glass tube with a PTFE liner.[2]
-
Internal Standard Addition: Add a known amount of the internal standard to the sample.
-
Reagent Addition: Add 2 mL of BF₃-methanol solution to the tube.[1]
-
Reaction: Tightly cap the tube and heat at 60°C for 10-15 minutes in a heating block or water bath.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[1]
-
Phase Separation: Vortex the tube vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer. Centrifuge briefly to aid phase separation.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Evaporation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs. Do not evaporate to complete dryness if proceeding directly to silylation.
Step 2: Silylation
-
Reagent Addition: To the vial containing the EEQ methyl ester, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[2]
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[2]
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Parameters (Typical)
The following are general GC-MS parameters that should be optimized for the specific instrument and column used.
| Parameter | Setting |
| GC Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step derivatization of EEQ.
Logical Relationship of Derivatization
Caption: Rationale for the derivatization of EEQ for GC-MS.
References
Application Notes and Protocols for cis-11,12-Epoxy-14(Z)-eicosenoic acid in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-11,12-Epoxy-14(Z)-eicosenoic acid (cis-11,12-EEZE) is a member of the epoxyeicosatrienoic acids (EETs), a group of signaling lipids derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway.[1] EETs are known to play crucial roles in regulating vascular tone and inflammation.[1] Emerging evidence suggests that specific EETs, particularly the closely related compound 11,12-EET, are potent modulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[2][3] This process is fundamental in both physiological development and various pathological conditions, including cancer and ischemic diseases.[1][2]
These application notes provide a comprehensive guide for utilizing cis-11,12-EEZE in key in vitro angiogenesis assays. While specific quantitative data for cis-11,12-EEZE is emerging, the protocols and expected outcomes are based on extensive research on the pro-angiogenic effects of 11,12-EET.[2][3][4] The provided information will serve as a robust starting point for researchers to design and optimize their experiments to investigate the pro-angiogenic potential of cis-11,12-EEZE.
Signaling Pathways in Endothelial Cells
Cis-11,12-EEZE is expected to elicit its pro-angiogenic effects in endothelial cells through a complex signaling cascade initiated by its interaction with a Gs-protein coupled receptor (GPCR) on the cell surface. This interaction triggers a cascade of intracellular events culminating in the promotion of endothelial cell proliferation, migration, and differentiation into capillary-like structures.
The proposed signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Downstream of PKA, the signaling pathway is thought to bifurcate, activating two major pro-angiogenic cascades: the Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway and the Ras/Raf/MEK/Extracellular signal-regulated kinase (ERK) pathway.[3][4]
Activation of the PI3K/Akt/eNOS axis leads to the production of nitric oxide (NO), a key signaling molecule that promotes vasodilation and endothelial cell survival. The ERK pathway is a critical regulator of cell proliferation and differentiation. The concerted activation of these pathways ultimately drives the multifaceted process of angiogenesis.
Another potential receptor for EETs in the context of cellular migration and proliferation is the G-protein coupled receptor 18 (GPR18).[3][5] While its direct role in cis-11,12-EEZE-mediated angiogenesis requires further investigation, its known involvement in cell migration suggests it may be a relevant player.
Caption: Proposed signaling pathway of cis-11,12-EEZE in endothelial cells.
Quantitative Data Summary
The following table summarizes quantitative data obtained from studies on the closely related compound, 11,12-EET. This data can be used as a starting point for designing dose-response experiments with cis-11,12-EEZE.
| Assay | Cell Type | Compound | Concentration Range | Observed Effect |
| Neovasculogenesis (Tube Formation) | hEPCs | 11,12-EET | 3 - 50 nM | Significant, concentration-dependent increase in tube formation.[6] |
| Endothelial Cell Migration | HUVECs | 11(R),12(S)-EET | Not specified | Stimulation of cell migration, sensitive to PKA inhibitors. |
| Endothelial Cell Proliferation | PMECs | 11,12-EET | 1 µM | Significant increase in proliferation. |
Experimental Protocols
The following are detailed protocols for standard in vitro angiogenesis assays. It is recommended to perform dose-response experiments with cis-11,12-EEZE to determine the optimal concentration for each specific assay and cell type.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.
Caption: Workflow for the endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well culture plates
-
cis-11,12-EEZE stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Calcein AM (for visualization)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Pre-chill a 96-well plate on ice.
-
Using pre-chilled pipette tips, add 50 µL of the basement membrane extract to each well, ensuring even coating.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a density of 2 x 10^5 cells/mL.
-
Prepare different concentrations of cis-11,12-EEZE in the cell suspension. Include a vehicle control.
-
Gently add 100 µL of the cell suspension containing the test compound to each well of the solidified gel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes at 37°C.
-
Visualize and capture images of the tube-like structures using an inverted fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Caption: Workflow for the endothelial cell migration (wound healing) assay.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
24-well culture plates
-
Sterile 200 µL pipette tip or a wound healing assay insert
-
cis-11,12-EEZE stock solution
-
Inverted microscope with imaging capabilities
Protocol:
-
Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.
-
Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use commercially available wound healing inserts to create a uniform gap.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium containing various concentrations of cis-11,12-EEZE or a vehicle control to the wells.
-
Capture images of the initial wound (time 0) using an inverted microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Quantify the rate of cell migration by measuring the change in the wound area over time using image analysis software. The results can be expressed as the percentage of wound closure.
Endothelial Cell Proliferation (BrdU) Assay
This assay measures the proliferation of endothelial cells by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Caption: Workflow for the BrdU cell proliferation assay.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
96-well culture plates
-
cis-11,12-EEZE stock solution
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, and substrate)
-
Microplate reader
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Starve the cells in low-serum medium for 24 hours to synchronize their cell cycles.
-
Replace the medium with fresh low-serum medium containing various concentrations of cis-11,12-EEZE or a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow BrdU incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA according to the kit manufacturer's instructions to expose the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of proliferating cells.
Western Blot Analysis of Signaling Proteins
This protocol allows for the detection of the phosphorylation status of key signaling proteins (Akt, eNOS, ERK1/2) in response to cis-11,12-EEZE treatment.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
6-well culture plates
-
cis-11,12-EEZE stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-Akt, total Akt, phospho-eNOS, total eNOS, phospho-ERK1/2, total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed endothelial cells in 6-well plates and grow to near confluence.
-
Starve the cells in low-serum medium for 24 hours.
-
Treat the cells with the desired concentration of cis-11,12-EEZE for a specified time (e.g., 15-60 minutes). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
By following these detailed protocols and utilizing the provided information on the expected signaling pathways, researchers can effectively investigate the pro-angiogenic properties of this compound.
References
- 1. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR18 in microglia: implications for the CNS and endocannabinoid system signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Transendothelial Migration Assay [cellbiolabs.com]
- 5. Evidence for a GPR18 role in chemotaxis, proliferation, and the course of wound closure in cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of cis-11,12-Epoxy-14(Z)-eicosenoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of cis-11,12-Epoxy-14(Z)-eicosenoic acid (cis-11,12-EEZE).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a lipophilic molecule and, as such, is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] For aqueous buffers, its solubility is highly dependent on pH.
Q2: Why is my cis-11,12-EEZE precipitating out of my aqueous buffer?
Precipitation from an aqueous buffer indicates that the concentration of cis-11,12-EEZE has exceeded its solubility limit under the current conditions. This is a common issue with epoxy fatty acids. Immediate strategies to address this include pH adjustment, the addition of a co-solvent, or gentle warming of the solution.
Q3: How does pH affect the solubility of cis-11,12-EEZE in aqueous solutions?
As a carboxylic acid, the solubility of cis-11,12-EEZE in aqueous media is significantly influenced by pH. The pKa of similar epoxy fatty acids is approximately 4.4. At a pH below the pKa, the carboxylic acid group is protonated, making the molecule less soluble in water. Increasing the pH above the pKa deprotonates the carboxylic acid, forming a more soluble carboxylate salt.
Q4: What are co-solvents and how can they improve the solubility of cis-11,12-EEZE?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of lipophilic compounds. For cis-11,12-EEZE, common co-solvents include ethanol, DMSO, and DMF. These solvents can be used to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Q5: Are there more advanced methods to improve the aqueous solubility and bioavailability of cis-11,12-EEZE for in vivo studies?
Yes, for applications requiring higher aqueous concentrations or for in vivo studies, several advanced formulation strategies can be employed. These include:
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the lipophilic cis-11,12-EEZE.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.
-
Lipid-Based Formulations: Incorporating cis-11,12-EEZE into digestible lipids to leverage natural lipid absorption pathways.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a mixture of oils, surfactants, and co-solvents that spontaneously forms a fine emulsion in the gastrointestinal tract, improving absorption.[2]
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Buffer
Symptoms:
-
Visible solid particles or cloudiness in the solution after adding cis-11,12-EEZE.
-
Inconsistent results in bioassays.
Possible Causes:
-
The concentration of cis-11,12-EEZE is above its solubility limit in the buffer.
-
The pH of the buffer is too low.
-
The amount of organic solvent from the stock solution is too high in the final dilution, causing the compound to "oil out."
Solutions:
-
pH Adjustment: Increase the pH of your aqueous buffer. For many epoxy fatty acids, a pH of 8.5 significantly improves solubility compared to a neutral pH of 7.2.[1]
-
Co-solvent Addition: If your experimental system allows, add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol to your final solution.
-
Gentle Warming: Gently warm the solution to 37°C while stirring to aid dissolution. Be cautious, as prolonged heating can degrade the compound.
-
Sonication: Briefly sonicate the solution to help break up any precipitate and facilitate dissolution.
-
Re-evaluate Stock and Final Concentrations: You may need to lower the final concentration of cis-11,12-EEZE in your experiment or adjust the concentration of your stock solution.
Issue 2: Poor Bioavailability in Animal Studies
Symptoms:
-
Low and variable plasma concentrations of cis-11,12-EEZE after oral administration.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Causes:
-
Poor aqueous solubility of cis-11,12-EEZE in the gastrointestinal (GI) tract is limiting its absorption.
-
The compound is precipitating in the GI fluids.
Solutions:
-
Lipid-Based Formulations: Formulate cis-11,12-EEZE in a digestible oil (e.g., medium-chain triglycerides). During digestion, these lipids are broken down, and the resulting mixed micelles can solubilize the compound for absorption.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Develop a SEDDS formulation. These mixtures of oils, surfactants, and co-solvents form a fine emulsion upon contact with GI fluids, which can significantly enhance the solubility and absorption of poorly soluble drugs.[2]
-
Complexation with Cyclodextrins: Prepare an inclusion complex of cis-11,12-EEZE with a cyclodextrin (B1172386) to improve its aqueous solubility and dissolution rate in the GI tract.
Data Presentation
Table 1: Solubility of 11(Z)-Eicosenoic Acid (a structural analog of cis-11,12-EEZE) in Various Solvents.
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~10 |
| DMSO | ~10 |
| Dimethylformamide (DMF) | ~10 |
| 0.15 M Tris-HCl (pH 8.5) | ~1 |
| PBS (pH 7.2) | ~0.15 |
Data is for 11(Z)-Eicosenoic Acid and serves as an estimate for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of cis-11,12-EEZE.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO, or DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment for Aqueous Solutions
-
Initial Dissolution: Prepare a concentrated stock solution of cis-11,12-EEZE in an organic solvent as described in Protocol 1.
-
Buffer Preparation: Prepare your desired aqueous buffer.
-
Dilution: While stirring the buffer, slowly add the required volume of the cis-11,12-EEZE stock solution to reach your final desired concentration. If precipitation occurs, proceed to the next step.
-
pH Adjustment: Monitor the pH of the solution using a calibrated pH meter. Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate dissolves. Be mindful not to exceed a pH that may be detrimental to your experimental system. A final pH of 8.5 has been shown to be effective for similar fatty acids.[1]
Protocol 3: Preparation of a β-Cyclodextrin Inclusion Complex
-
Prepare Solutions:
-
Prepare a 10 mM aqueous solution of β-Cyclodextrin.
-
Prepare a concentrated solution of cis-11,12-EEZE in ethanol (e.g., 60 mg/mL).
-
-
Homogenization: Slowly add the ethanolic cis-11,12-EEZE solution to the aqueous β-Cyclodextrin solution while homogenizing at high speed (e.g., 25,000 rpm).
-
Equilibration: Transfer the mixture to a beaker and stir gently with a magnetic stirrer for 2 hours at room temperature to allow for complexation to equilibrate. A white precipitate of the inclusion complex should form.
-
Isolation: Collect the white precipitate by centrifugation or filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any un-complexed β-Cyclodextrin and surface-adsorbed cis-11,12-EEZE. Dry the final product under a vacuum to obtain a stable, powdered form of the complex with enhanced aqueous solubility.
Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Selection: Determine the solubility of cis-11,12-EEZE in various oils (e.g., medium-chain triglycerides, olive oil, sesame oil). Select the oil with the highest solubilizing capacity.
-
Surfactant Selection: Screen various surfactants (e.g., Tween 80, Cremophor EL, Labrasol) for their ability to emulsify the selected oil.
-
Co-solvent Selection: Screen various co-solvents (e.g., ethanol, propylene (B89431) glycol, Transcutol) for their ability to solubilize cis-11,12-EEZE and their compatibility with the chosen surfactant.
-
-
Formulation Development:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.
-
Add a fixed amount of cis-11,12-EEZE to each formulation and vortex until a clear solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of each formulation to a larger volume of water (e.g., 250 mL) with gentle agitation.
-
Visually assess the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky).
-
-
Characterization:
-
For promising formulations, measure the droplet size of the resulting emulsion using a particle size analyzer.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that result in the desired self-emulsification properties.
-
Visualizations
Caption: Workflow for dissolving cis-11,12-EEZE.
Caption: Troubleshooting decision tree for solubility issues.
References
Technical Support Center: cis-11,12-Epoxy-14(Z)-eicosenoic acid (cis-11,12-EET) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-11,12-Epoxy-14(Z)-eicosenoic acid (often referred to as 11,12-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this lipid signaling molecule.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Handling and Storage
Question: My 11,12-EET solution seems to have lost activity. What could be the cause and how can I prevent this?
Answer: Loss of 11,12-EET activity is often due to its chemical instability and susceptibility to hydrolysis and oxidation. Here are some common causes and preventative measures:
-
Improper Storage: 11,12-EET is sensitive to temperature fluctuations. It should be stored at -20°C or lower for long-term stability, with some sources indicating stability for at least two years at -20°C.
-
Exposure to Air and Light: Oxygen and light can degrade the compound. It is advisable to handle 11,12-EET under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect it from light.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution. Aliquot the stock solution into smaller, single-use volumes to minimize degradation.
-
Inappropriate Solvent: While DMSO is commonly used to dissolve 11,12-EET for in vitro experiments, ensure it is of high purity and anhydrous, as water can promote hydrolysis. For in vivo studies, 11,12-EET can be converted to a sodium salt and complexed with albumin for infusion.[1]
Question: I am observing high variability in my experimental results. Could this be related to how I'm handling the compound?
Answer: Yes, inconsistent handling can lead to significant variability. To ensure reproducibility:
-
Use Precise Pipetting: Due to the high potency of 11,12-EET, small variations in volume can lead to large differences in concentration. Use calibrated pipettes and proper pipetting techniques.
-
Prevent Adsorption to Labware: Being a lipid, 11,12-EET can adsorb to plastic surfaces. To minimize this, use silanized glassware or low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing pipette tips with the solvent can also help.
-
Ensure Complete Solubilization: Before making further dilutions, ensure that the 11,12-EET is completely dissolved in the initial solvent. Vortexing or gentle warming may be necessary.
In Vitro Cell-Based Assays
Question: I am not observing the expected biological effect of 11,12-EET in my cell culture experiments. What could be wrong?
Answer: Several factors can contribute to a lack of response in cell-based assays:
-
Rapid Metabolism: 11,12-EET is rapidly metabolized to its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by soluble epoxide hydrolase (sEH), an enzyme present in many cell types.[2] This can quickly reduce the effective concentration of 11,12-EET.
-
Solution: Consider co-incubating your cells with a soluble epoxide hydrolase inhibitor (sEHI) to prevent the degradation of 11,12-EET.[3]
-
-
Cell Type and Receptor Expression: The biological effects of 11,12-EET are cell-type specific and depend on the expression of its receptors, which are believed to be G-protein coupled receptors.[4] Ensure that your cell line is known to be responsive to 11,12-EET.
-
Incorrect Agonist Concentration: The dose-response to 11,12-EET can be very steep. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.
-
Stereoisomer Specificity: The biological actions of 11,12-EET can be highly stereospecific. The 11(R),12(S)-enantiomer is often more potent than the 11(S),12(R)-enantiomer in certain biological systems, such as in inducing angiogenesis.[4] Using a racemic mixture might result in a weaker response compared to the pure, active enantiomer.
Question: My cells are showing signs of toxicity after treatment with 11,12-EET. How can I address this?
Answer: While 11,12-EET itself is not typically cytotoxic at physiological concentrations, the solvent used to dissolve it or high concentrations of the compound can be.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.1%).
-
Concentration-Dependent Effects: Very high, non-physiological concentrations of any lipid can have disruptive effects on cell membranes. Stick to concentrations that have been reported in the literature for similar experiments.
In Vivo Experiments
Question: I am having trouble with the in vivo administration of 11,12-EET. What is the best way to deliver it to animals?
Answer: The delivery method for in vivo studies is critical due to the poor water solubility and rapid metabolism of 11,12-EET.
-
Formulation: For intravenous or intra-arterial infusion, 11,12-EET can be converted to its sodium salt and complexed with albumin to improve solubility and stability in aqueous solutions.[1] For local administration, such as in wound healing studies, it can be applied topically in a suitable vehicle.
-
Use of sEH Inhibitors: To prolong the half-life and enhance the in vivo effects of 11,12-EET, co-administration with a soluble epoxide hydrolase inhibitor (sEHI) is often recommended.[3]
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will depend on the target organ and the experimental question. The bioavailability of 11,12-EET can be a limitation, especially with oral administration.[5]
Analytical Quantification (LC-MS/MS)
Question: I am experiencing poor recovery and high variability when quantifying 11,12-EET and its metabolite 11,12-DHET in biological samples using LC-MS/MS. What are the common pitfalls?
Answer: The quantification of eicosanoids like 11,12-EET is challenging due to their low endogenous concentrations and chemical properties.
-
Sample Collection and Storage: Collect samples (e.g., plasma, tissue) into tubes containing antioxidants (like butylated hydroxytoluene, BHT) and sEH inhibitors to prevent ex vivo degradation and metabolism. Store samples at -80°C until analysis.
-
Extraction Efficiency: 11,12-EET and 11,12-DHET are lipids and require efficient extraction from the aqueous biological matrix. Solid-phase extraction (SPE) is a commonly used and effective method.[3] Inefficient extraction can lead to low recovery.
-
Troubleshooting: Ensure the SPE cartridge is properly conditioned and that the pH of the sample is optimized for binding. Use an appropriate elution solvent to ensure complete recovery from the cartridge.
-
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., d8-11,12-EET) is crucial to correct for sample loss during extraction and for matrix effects in the mass spectrometer.
-
Chromatographic Separation: Achieving good chromatographic separation of the different EET and DHET regioisomers and enantiomers can be difficult.[6] Chiral chromatography may be necessary to separate the enantiomers.
-
Ion Suppression/Enhancement: Matrix components co-eluting with the analytes can affect their ionization in the mass spectrometer, leading to inaccurate quantification. Proper sample cleanup and chromatographic separation are key to minimizing these matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of a cis-11,12-EET stock solution?
A1: When stored properly at -20°C or below in an appropriate solvent and protected from light and air, a stock solution of cis-11,12-EET can be stable for at least two years. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: Why is it important to also measure the metabolite 11,12-DHET?
A2: Measuring 11,12-DHET is crucial because it is the primary, less active metabolite of 11,12-EET, formed by the action of soluble epoxide hydrolase (sEH).[2] The ratio of 11,12-EET to 11,12-DHET can provide an indication of the activity of sEH and the bioavailability of the active epoxide in a given biological system.[2]
Q3: Can I use a racemic mixture of 11,12-EET for my experiments?
A3: While a racemic mixture can be used, it is important to be aware that the biological activity of 11,12-EET is often stereospecific. For example, the 11(R),12(S)-EET enantiomer has been shown to be more potent in stimulating angiogenesis than the 11(S),12(R)-EET enantiomer.[4] If you observe a weak or no effect with a racemic mixture, it may be worthwhile to test the individual enantiomers.
Q4: What are some common artifacts to watch out for in 11,12-EET experiments?
A4: A common artifact is the ex vivo formation or degradation of 11,12-EET during sample collection and processing. To minimize this, it is essential to add antioxidants and sEH inhibitors to your samples immediately upon collection. Another potential artifact is non-specific binding of the lipid to labware, which can be mitigated by using appropriate materials.
Quantitative Data Summary
The following tables summarize some quantitative data for 11,12-EET from published literature.
Table 1: In Vitro Bioactivity of 11,12-EET
| Parameter | Cell Type/System | Value | Reference |
| EC50 for Vasodilation | Porcine coronary arterioles | 6-30 pM | [7] |
| Effective Concentration for Neovasculogenesis | Human Endothelial Progenitor Cells (hEPCs) | 3-50 nM | [5] |
| Concentration for reducing excitability in hippocampal neurons | Mouse CA1 pyramidal cells | 2 µM | [8] |
Table 2: Concentrations of 11,12-EET in Human Plasma
| Analyte | Concentration (ng/mL) | Reference |
| 11,12-EET | 8.8 | [9] |
| 11,12-trans-EET | 3.4 | [9] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This protocol is adapted from established angiogenesis assays and is suitable for assessing the pro-angiogenic effects of cis-11,12-EET.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
cis-11,12-EET stock solution (e.g., 1 mM in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 105 cells/mL.
-
Treatment: Prepare serial dilutions of cis-11,12-EET in endothelial cell growth medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Add 100 µL of the HUVEC suspension to each well of the coated 96-well plate. Then, add 100 µL of the diluted cis-11,12-EET or vehicle control to the respective wells. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Carefully remove the medium from the wells.
-
Wash the cells gently with 1X PBS.
-
Add Calcein AM staining solution to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Protocol 2: Quantification of 11,12-EET and 11,12-DHET in Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of 11,12-EET and its diol metabolite in plasma samples.
Materials:
-
Plasma samples collected with anticoagulant and stored at -80°C.
-
Internal standards (e.g., 11,12-EET-d8, 11,12-DHET-d4).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Acetonitrile, Methanol (B129727), Water, Formic Acid (LC-MS grade).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standards.
-
Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for 11,12-EET, 11,12-DHET, and their internal standards should be used.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analytes and their internal standards.
-
Calculate the concentration of 11,12-EET and 11,12-DHET in the plasma samples based on the peak area ratios of the analytes to their respective internal standards.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes EET [label="11(R),12(S)-EET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="Gs-Coupled\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EET -> GPCR [label="Binds to", fontsize=8]; GPCR -> AC [label="Activates", fontsize=8]; AC -> cAMP [label="Produces", fontsize=8]; cAMP -> PKA [label="Activates", fontsize=8]; PKA -> Akt [label="Activates", fontsize=8]; Akt -> eNOS [label="Phosphorylates &\nActivates", fontsize=8]; eNOS -> NO [label="Produces", fontsize=8]; PKA -> ERK [label="Activates", fontsize=8]; NO -> Vasodilation; ERK -> Angiogenesis; Akt -> Angiogenesis; } .dot Caption: 11,12-EET Signaling Pathway in Endothelial Cells.
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP [label="Cytochrome P450\nEpoxygenase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EET [label="cis-11,12-EET\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sEH [label="Soluble Epoxide\nHydrolase (sEH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHET [label="11,12-DHET\n(Less Active)", fillcolor="#FBBC05", fontcolor="#202124"]; sEHI [label="sEH Inhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Biological_Effect [label="Biological Effect\n(e.g., Vasodilation, Anti-inflammation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AA -> CYP; CYP -> EET; EET -> sEH; sEH -> DHET; EET -> Biological_Effect; sEHI -> sEH [arrowhead=tee, label="Inhibits", fontsize=8]; } .dot Caption: Metabolic Pathway of 11,12-EET.
Experimental Workflows
// Edges Plate_Prep -> Seeding; Cell_Prep -> Seeding; Treatment_Prep -> Incubation; Seeding -> Incubation; Incubation -> Staining; Staining -> Imaging; Imaging -> Quantification; } .dot Caption: In Vitro Angiogenesis Assay Workflow.
// Edges Plasma_Collection -> Spike_IS; Spike_IS -> Protein_Precipitation; Protein_Precipitation -> SPE; SPE -> Evaporation; Evaporation -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Quantification; } .dot Caption: LC-MS/MS Quantification Workflow for 11,12-EET.
References
- 1. Optimization of epoxyeicosatrienoic acid syntheses to test their effects on cerebral blood flow in vivo [pubmed.ncbi.nlm.nih.gov]
- 2. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 11,12 -Epoxyeicosatrienoic acid (11,12 EET) reduces excitability and excitatory transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifacts in Epoxy Fatty Acid Quantification
Welcome to the technical support center for epoxy fatty acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the formation of artifacts during quantitative experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Question 1: I am observing significant levels of diols (dihydroxyeicosatrienoic acids - DHETs) in my sample, which should primarily contain epoxides (epoxyeicosatrienoic acids - EETs). What could be the cause?
Answer: The presence of diols as artifacts is a common issue, primarily caused by the hydrolysis of the epoxide ring. This can occur at several stages of your workflow.
Potential Causes and Troubleshooting Steps:
-
Sample Storage and Handling: Epoxy fatty acids are sensitive to temperature and pH. Improper storage can lead to degradation.
-
Recommendation: Store samples at -80°C to minimize degradation. While minimal effects are seen with a few freeze-thaw cycles for total lipid classes, it's best to aliquot samples to avoid repeated freeze-thaw cycles, which can affect specific lipid species.[1]
-
-
Acidic or Basic Conditions During Extraction: The epoxide ring is susceptible to opening under both acidic and basic conditions, leading to the formation of trans-diols.[2][3][4]
-
Acid-Catalyzed Hydrolysis: If your extraction protocol involves acidification (e.g., using formic acid to improve extraction efficiency for fatty acids with a pKa around 4.4), the epoxide oxygen can be protonated, making it a good leaving group and susceptible to nucleophilic attack by water.[2][3][5][6]
-
Base-Catalyzed Hydrolysis: Similarly, basic conditions can lead to ring-opening via an SN2 reaction initiated by a hydroxide (B78521) nucleophile.[2][3]
-
Recommendation: Maintain a neutral pH during extraction and sample handling whenever possible. If acidification is necessary, use the mildest conditions for the shortest possible time and keep the sample on ice. Consider alternative extraction methods that do not require harsh pH adjustments.
-
Question 2: My blank samples show significant peaks for fatty acids like palmitic acid (C16:0) and stearic acid (C18:0). What is the source of this contamination?
Answer: Contamination from laboratory consumables is a frequent source of artifactual fatty acid signals, especially for common fatty acids.
Potential Causes and Troubleshooting Steps:
-
Plastic Labware: Polypropylene tubes and other plasticware are known to leach plasticizers, surfactants, and other contaminants, including fatty acids, into organic solvents.[7][8][9][10] This can lead to erroneously high readings for certain endogenous lipids.[8][9]
-
Recommendation: Whenever possible, use borosilicate glassware for all steps of your sample preparation.[7] If plasticware is unavoidable, perform a thorough blank extraction with your solvents and specific brand of tubes to assess the level of contamination. Consider pre-rinsing plasticware with the extraction solvent.
-
-
Solvents: Impurities in solvents can also introduce contaminants.
-
Recommendation: Use high-purity, LC-MS grade solvents. Always run a solvent blank before your sample batch to ensure there is no significant background contamination.[11]
-
Derivatization
Question 3: I am seeing multiple peaks for a single derivatized epoxy fatty acid in my GC-MS analysis. What could be the cause?
Answer: The appearance of multiple peaks from a single analyte after derivatization often points to the formation of artifactual by-products or incomplete reactions.
Potential Causes and Troubleshooting Steps:
-
Incomplete Derivatization: The reaction may not have gone to completion, leaving some of the analyte in its underivatized form.
-
Recommendation: Optimize your derivatization reaction time and temperature. Ensure that your derivatization reagents are of high quality and not degraded, as moisture can hinder the reaction.
-
-
Formation of By-products: Silylating reagents, for example, can sometimes produce unexpected derivatives, which are considered artifacts.[12][13]
-
Recommendation: Use high-quality derivatization reagents and adhere strictly to storage conditions to prevent degradation. Always prepare a reagent blank to identify any potential artifacts originating from the derivatization reagents themselves.
-
-
Isomerization: The derivatization conditions might be promoting the isomerization of your analyte.[14]
-
Recommendation: Use milder derivatization conditions if possible. The addition of a thiol scavenger has been shown to reduce alkene isomerization during certain derivatization procedures.[14]
-
Mass Spectrometry Analysis
Question 4: In my LC-MS/MS analysis, the abundance of my precursor ion is very low, but I see many fragment ions. How can I minimize this?
Answer: This phenomenon is likely due to "in-source fragmentation" (ISF), where the analyte fragments in the ion source of the mass spectrometer before it can be analyzed.[15][16] This can lead to inaccurate quantification and misidentification of your epoxy fatty acids.[15]
Potential Causes and Troubleshooting Steps:
-
Harsh Ion Source Conditions: High voltages and temperatures in the electrospray ionization (ESI) source can cause labile molecules like epoxy fatty acids to fragment.
-
Recommendation: Optimize the ion source parameters to achieve "softer" ionization. This can be done by systematically reducing the cone/nozzle voltage and the source/capillary temperature.[15][17] The goal is to find a balance that allows for efficient desolvation and ionization while minimizing fragmentation.[15]
-
Optimization Protocol: Infuse a standard solution of your target analyte and acquire spectra at various cone voltage and temperature settings. Plot the intensity of the precursor ion versus the fragment ions to identify the optimal conditions that maximize the precursor ion signal while minimizing fragment ions.[15]
-
Data Presentation: Artifacts in Sample Preparation
The choice of labware can have a significant impact on the number of contaminating features observed in lipidomic analyses.
| Labware Material | Number of Contaminant Features | Notes |
| Glassware | 24 | Introduces a significantly lower number of contaminants compared to plasticware.[8][9] |
| Eppendorf Polypropylene MCTs | 485 | Can introduce hundreds of contaminant features, some of which may be mistaken for endogenous lipids.[8][9] |
| Alternative Polypropylene MCTs | 2,949 | The level of contamination can vary drastically between different manufacturers of plasticware.[8][9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Epoxy Fatty Acid Cleanup
This protocol is a general guideline for cleaning up lipid extracts to isolate epoxy fatty acids and can be adapted based on the specific sample matrix and analytes of interest.
-
Sorbent Conditioning:
-
Add 2 mL of hexane (B92381) to a silica (B1680970) SPE cartridge to wet the sorbent.
-
Follow with 2 mL of a 98:2 hexane:diethyl ether solution. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Dissolve the lipid extract in a small volume of hexane.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing (Elution of Interferences):
-
Wash the cartridge with 10 mL of hexane to elute non-polar compounds like hydrocarbons and cholesterol esters.
-
Follow with 10 mL of a 98:2 hexane:diethyl ether solution to elute triacylglycerols.
-
-
Analyte Elution:
-
Elute the epoxy fatty acids with 10 mL of a 90:10 hexane:diethyl ether solution.
-
Collect this fraction for analysis.
-
-
Drying and Reconstitution:
-
Evaporate the collected fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for your analytical instrument (e.g., methanol (B129727) for LC-MS).
-
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol describes a common method for converting fatty acids to their more volatile methyl esters for gas chromatography analysis.
-
Sample Preparation:
-
Place 1-25 mg of the dried lipid extract into a glass reaction vial.
-
Add 2 mL of 12% w/w BCl₃-methanol.
-
-
Reaction:
-
Seal the vial and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
-
-
Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
-
Sample Cleanup:
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS.
-
Visualizations
Caption: Experimental workflow for epoxy fatty acid analysis highlighting key stages where artifacts can be introduced.
Caption: Chemical pathway of epoxide hydrolysis to a diol artifact under acidic and basic conditions.
Caption: Logical relationship of the derivatization process and the formation of potential artifacts.
References
- 1. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
Technical Support Center: cis-11,12-Epoxy-14(Z)-eicosenoic acid
Welcome to the technical support center for cis-11,12-Epoxy-14(Z)-eicosenoic acid (11,12-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 11,12-EET, particularly concerning the effects of pH, and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The main stability concern for this compound in aqueous solutions is the hydrolysis of the epoxide ring. This process is highly dependent on the pH of the solution. The epoxide ring is susceptible to opening under both acidic and alkaline conditions, leading to the formation of the less biologically active vicinal diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).
Q2: How does pH affect the stability of this compound?
A2: Epoxy fatty acids, including 11,12-EET, are generally unstable in acidic conditions. The presence of protons can catalyze the hydrolysis of the epoxide ring. While they are more stable in alkaline solutions, very high pH can also promote degradation. The pKa of most epoxy fatty acids is approximately 4.4.[1] To maintain stability, it is crucial to control the pH of the experimental buffer.
Q3: What is the main degradation product of this compound due to pH instability?
A3: The primary degradation product resulting from the hydrolysis of the epoxide ring of this compound is 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). In biological systems, this conversion is also catalyzed by the soluble epoxide hydrolase (sEH) enzyme.[2][3]
Q4: How can I improve the solubility of this compound in my aqueous buffer?
A4: Poor aqueous solubility is a common issue with epoxy fatty acids. Here are some strategies to improve solubility:
-
pH Adjustment: Increasing the pH of the buffer to a value above the pKa of the carboxylic acid group (around 4.4) will lead to its deprotonation, forming a more water-soluble salt.[1]
-
Use of Co-solvents: Adding a small amount (e.g., 1-5%) of a water-miscible organic solvent like ethanol (B145695) can enhance solubility.[1]
-
Complexation with Cyclodextrins: Forming an inclusion complex with β-cyclodextrin can significantly improve the aqueous solubility of the epoxy fatty acid.[1]
Troubleshooting Guides
Issue 1: Rapid loss of compound activity in my cell culture experiment.
-
Possible Cause: The pH of your cell culture medium may be slightly acidic, leading to the degradation of 11,12-EET. Cell metabolism can also cause local pH changes.
-
Troubleshooting Steps:
-
Monitor Medium pH: Regularly check the pH of your cell culture medium throughout the experiment.
-
Use Freshly Prepared Solutions: Prepare your 11,12-EET stock solution and working solutions immediately before use.
-
Optimize Dosing Schedule: Consider more frequent administration of the compound to compensate for potential degradation.
-
Consider a pH-Stable Analog: If stability remains an issue, investigate the use of more stable synthetic analogs of 11,12-EET.
-
Issue 2: Inconsistent results in my in vivo studies.
-
Possible Cause: In vivo, 11,12-EET is rapidly metabolized to 11,12-DHET by soluble epoxide hydrolase (sEH).[3] This rapid conversion can lead to variable and lower than expected concentrations of the active compound.
-
Troubleshooting Steps:
-
Co-administration with an sEH Inhibitor: To increase the half-life and bioavailability of 11,12-EET, consider co-administering a selective sEH inhibitor.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life of 11,12-EET in your animal model and optimize the dosing regimen accordingly.
-
Formulation Strategies: For oral administration, consider lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) to improve absorption and protect the compound from the acidic environment of the stomach.[1]
-
Issue 3: My compound is precipitating out of the aqueous buffer.
-
Possible Cause: The concentration of 11,12-EET has exceeded its solubility limit in your buffer.
-
Troubleshooting Steps:
-
pH Adjustment: Gradually increase the pH of your buffer to above 4.4 to increase the solubility of the carboxylate salt.[1]
-
Introduce a Co-solvent: Add a small percentage of ethanol or another suitable organic solvent.[1]
-
Gentle Warming: A slight and careful increase in temperature may help to dissolve the precipitate; however, be cautious as excessive heat can accelerate degradation.[1]
-
Data Presentation
Table 1: Qualitative pH Stability of this compound
| pH Range | Condition | Expected Stability | Primary Degradation Product |
| < 4 | Acidic | Low (Rapid Degradation) | 11,12-DHET |
| 4 - 6 | Weakly Acidic | Moderate to Low | 11,12-DHET |
| 6 - 8 | Neutral | Moderate | 11,12-DHET |
| > 8 | Alkaline | High (More Stable) | 11,12-DHET (slower formation) |
Note: This table provides a qualitative summary based on the general behavior of epoxy fatty acids. Actual degradation rates should be determined experimentally for specific buffer compositions and temperatures.
Experimental Protocols
Protocol 1: Determination of this compound Stability at Different pH
Objective: To evaluate the stability of this compound over time in buffers of varying pH.
Materials:
-
This compound
-
Phosphate buffer (for pH 7.4 and 12.0)
-
Citrate buffer (for pH 5.0 and 7.0)
-
Organic solvent for stock solution (e.g., Ethanol)
-
HPLC or UPLC-MS/MS system
-
C18 reversed-phase column
-
Acetonitrile, Water, Formic Acid (for mobile phase)
-
Solid Phase Extraction (SPE) columns (optional, for sample cleanup)
Procedure:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, 8, 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol).
-
Incubation:
-
Spike the prepared buffers with the stock solution to a final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Immediately quench any further reaction, for example, by adding a strong organic solvent and freezing at -80°C until analysis.
-
-
Sample Analysis (UPLC-MS/MS):
-
Thaw the samples and, if necessary, perform a solid-phase extraction to clean up the sample.
-
Analyze the samples using a validated UPLC-MS/MS method to separate and quantify the remaining this compound and its degradation product, 11,12-DHET.
-
An example of a suitable chromatographic separation can be achieved with a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.[4]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) at each pH.
-
Mandatory Visualization
Caption: Experimental workflow for determining the pH stability of this compound.
Caption: Degradation pathway of this compound to 11,12-DHET.
Caption: Simplified signaling pathways of this compound in endothelial cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
"matrix effects in biological samples for epoxy fatty acid analysis"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the analysis of epoxy fatty acids (EpFAs) in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the analysis of epoxy fatty acids?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of epoxy fatty acids from biological samples like plasma or serum, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference compromises the accuracy, precision, and sensitivity of quantitative analysis. The primary culprits behind matrix effects in lipid analysis are phospholipids (B1166683), which are highly abundant in biological membranes.[1][2]
Q2: What are the main sources of matrix effects in biological samples for EpFA analysis?
A: The most significant contributors to matrix effects in the analysis of epoxy fatty acids from biological samples are:
-
Phospholipids: These are the most abundant lipids in plasma and cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.
-
Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also interfere with the ionization process.
-
Other Endogenous Metabolites: The complex nature of biological matrices means that a multitude of other small molecules can co-elute with the target epoxy fatty acids and affect their ionization.
Q3: How can I detect the presence of matrix effects in my epoxy fatty acid analysis?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of your epoxy fatty acid is introduced into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected. Any dip or rise in the constant signal indicates regions of ion suppression or enhancement, respectively.[3][4]
-
Post-Extraction Spike: This is a quantitative method. You compare the signal response of an epoxy fatty acid standard spiked into the solvent with the response of the same standard spiked into a blank matrix extract that has undergone the full sample preparation procedure. The percentage difference between these two signals indicates the degree of matrix effect.[3]
Q4: Is it possible to completely eliminate matrix effects?
A: While completely eliminating matrix effects is challenging, they can be significantly minimized and compensated for. The most effective strategies involve a combination of rigorous sample preparation, optimized chromatography, and the use of appropriate internal standards.[3]
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A: A stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[5] A SIL-IS is a version of the analyte of interest where some atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H). Since it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]
Troubleshooting Guides
Issue 1: Low or No Recovery of Epoxy Fatty Acids
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Re-evaluate your extraction method. For epoxy fatty acids, solid-phase extraction (SPE) is often more effective at removing interferences than protein precipitation (PPT) or liquid-liquid extraction (LLE).[7][8] 2. Optimize SPE parameters. Ensure the correct sorbent type (e.g., polymeric reversed-phase) is used. Optimize the pH of the sample load and the composition of the wash and elution solvents.[9] 3. For LLE, check solvent polarity and pH. Ensure the pH of the aqueous phase is adjusted to keep the epoxy fatty acids in their non-ionized form for efficient extraction into the organic phase. |
| Analyte Degradation | 1. Epoxy Ring Instability. Epoxides can be sensitive to acidic conditions. If using an acidic mobile phase or sample acidification, assess the stability of your target epoxy fatty acids.[10] 2. Minimize sample processing time and keep samples cold. |
| Suboptimal LC-MS/MS Conditions | 1. Review ionization parameters. Optimize source temperature, gas flows, and voltages for your specific epoxy fatty acids. 2. Check fragmentation parameters. Ensure you are using the optimal collision energy for your MRM transitions. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Uncompensated Matrix Effects | 1. Implement a stable isotope-labeled internal standard (SIL-IS). This is the most effective way to correct for variability introduced by matrix effects.[5][11] 2. Improve sample cleanup. Use a more rigorous extraction method like SPE to remove a higher degree of matrix components.[7] Mixed-mode SPE can be particularly effective.[7] 3. Optimize chromatography. Adjust the gradient to better separate the epoxy fatty acids from the regions of significant ion suppression. |
| Sample Preparation Inconsistency | 1. Ensure precise and reproducible pipetting. 2. Standardize all steps of the extraction procedure. This includes vortexing times, centrifugation speeds and times, and evaporation conditions. |
| Instrumental Drift | 1. Run quality control (QC) samples throughout the analytical batch. This will help monitor and correct for any changes in instrument performance over time. |
Data on Method Performance
The following tables summarize typical performance data for the analysis of epoxy fatty acids and related compounds from biological matrices.
Table 1: Comparison of Recovery Rates for Different Extraction Methods
| Analyte Class | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Epoxy Fatty Acids (EETs) | Solid-Phase Extraction (Polymeric) | Human Serum | >87% | [9] |
| Eicosanoids | Solid-Phase Extraction | Human Serum | >64.5% | [8] |
| Various Drugs | Liquid-Liquid Extraction | Plasma | Variable, can be lower for polar analytes | [7] |
| Various Drugs | Protein Precipitation | Plasma | 80-120% | [12] |
Table 2: Comparison of Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Matrix | Degree of Matrix Effect | Key Consideration | Reference |
| Protein Precipitation (PPT) | Plasma | Significant | High levels of residual phospholipids often lead to substantial ion suppression. | [1][7] |
| Liquid-Liquid Extraction (LLE) | Plasma | Generally lower than PPT | Cleaner extracts, but recovery of more polar analytes can be challenging. | [7][12] |
| Solid-Phase Extraction (SPE) | Plasma | Minimal | Considered the most effective method for removing matrix components and minimizing ion suppression. | [7][12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Epoxy Fatty Acids from Plasma/Serum
This protocol is a general guideline and should be optimized for specific analytes and matrices.
-
Sample Pre-treatment:
-
To 500 µL of plasma or serum, add 1.5 mL of cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.[9]
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of water. Do not allow the sorbent to dry.[9]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Elution:
-
Elute the epoxy fatty acids with two aliquots of 2 mL of methanol into a clean collection tube.[9]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 50:50) for LC-MS/MS analysis.
-
Protocol 2: Quantification of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the epoxy fatty acid standard into the final reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process a blank plasma/serum sample through the entire extraction protocol (Protocol 1).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the epoxy fatty acid standard to the same final concentration as Set A.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: Simplified signaling pathway of epoxyeicosatrienoic acids (EETs).
Caption: A typical experimental workflow for epoxy fatty acid analysis.
Caption: A troubleshooting flowchart for addressing low recovery of epoxy fatty acids.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic acids are part of the VEGF-activated signaling cascade leading to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Biological Activities: cis-11,12-Epoxy-14(Z)-eicosenoic acid versus 11,12-EET
A direct comparative analysis of the biological activities of cis-11,12-Epoxy-14(Z)-eicosenoic acid and 11,12-epoxyeicosatrienoic acid (11,12-EET) is not feasible at this time due to a significant lack of available scientific literature on the biological effects of this compound. Extensive searches of scientific databases and commercial supplier information reveal that while this compound is a commercially available chemical compound, there is no published research detailing its biological activity, mechanisms of action, or experimental data related to its effects on physiological systems.
In contrast, 11,12-EET, a well-studied regioisomer of epoxyeicosatrienoic acids, has been the subject of numerous investigations, revealing its significant roles in various physiological and pathophysiological processes. This guide will, therefore, provide a comprehensive overview of the established biological activities of 11,12-EET, which may serve as a valuable reference for researchers interested in the potential activities of related epoxy fatty acids.
11,12-EET: A Multifunctional Signaling Molecule
11,12-EET is an epoxy fatty acid derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. It is recognized as a critical signaling molecule with potent effects on the cardiovascular and inflammatory systems.
Anti-Inflammatory Properties
11,12-EET exhibits robust anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and intercellular adhesion molecule-1 (ICAM-1) in endothelial cells stimulated by inflammatory cytokines like TNF-α.[1][2][3] This reduction in adhesion molecule expression limits the recruitment of leukocytes to sites of inflammation. The anti-inflammatory action of 11,12-EET is, in part, mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[1][3] Furthermore, 11,12-EET can suppress the production of pro-inflammatory cytokines and inhibit the activation of the NLRP3 inflammasome.[3][4]
Vascular Effects: Vasodilation and Angiogenesis
One of the most well-characterized biological activities of 11,12-EET is its potent vasodilatory effect.[5][6] It acts as an endothelium-derived hyperpolarizing factor (EDHF), causing relaxation of vascular smooth muscle cells and a subsequent increase in blood vessel diameter. This vasodilation is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels. The signaling pathways involved in this process include the activation of the PI3K/Akt/eNOS pathway, leading to the production of nitric oxide (NO), and the activation of protein kinase A (PKA).[7][8]
Beyond its role in vasodilation, 11,12-EET also promotes angiogenesis, the formation of new blood vessels.[7] It stimulates the migration and tube formation of endothelial cells, processes crucial for neovascularization.[8] This angiogenic activity is linked to the upregulation of vascular endothelial growth factor (VEGF) expression.[9]
Quantitative Data on 11,12-EET Activity
The following table summarizes key quantitative data from studies on the biological activity of 11,12-EET.
| Biological Activity | Assay | Test System | Result | Reference |
| Anti-Inflammatory | Inhibition of TNF-α-induced VCAM-1 expression | Human Endothelial Cells | IC50: 20 nM | [2] |
| Angiogenesis | Induction of neovascularization | Human Endothelial Progenitor Cells | Significant induction at 3, 30, and 50 nM | [7] |
| Vasodilation | Dilation of coronary microvessels | Porcine Coronary Arterioles | EC50: 30 ± 8 pM and 6 ± 3 pM (for SR and RS enantiomers) |
Signaling Pathways and Experimental Workflows
The biological effects of 11,12-EET are mediated by complex signaling networks. Below are diagrams illustrating a key signaling pathway and a general experimental workflow for studying its effects.
Caption: Signaling pathway of 11,12-EET-induced vasodilation via PKA activation.
Caption: General experimental workflow for studying the effects of 11,12-EET.
Experimental Protocols
Detailed experimental protocols for the assays mentioned are crucial for reproducibility. Below are outlines for key experiments.
Inhibition of VCAM-1 Expression Assay
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of 11,12-EET for a specified time (e.g., 30 minutes).
-
Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for a period to induce VCAM-1 expression (e.g., 6 hours).
-
Analysis: VCAM-1 expression is quantified using methods such as cell surface ELISA, flow cytometry, or Western blotting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Vasodilation Assay (Pressure Myography)
-
Vessel Isolation: Small arteries (e.g., coronary or mesenteric) are dissected from animal models.
-
Cannulation: The artery is cannulated at both ends in a pressure myograph chamber and pressurized to a physiological level.
-
Pre-constriction: The vessel is pre-constricted with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to achieve a stable tone.
-
Treatment: Cumulative concentrations of 11,12-EET are added to the bath solution.
-
Measurement: Changes in vessel diameter are continuously recorded.
-
Data Analysis: Vasodilation is expressed as a percentage of the pre-constriction, and the half-maximal effective concentration (EC50) is determined.
Endothelial Cell Tube Formation Assay
-
Matrigel Coating: Culture plates are coated with Matrigel and allowed to solidify.
-
Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated plates in the presence of varying concentrations of 11,12-EET or a vehicle control.
-
Incubation: Cells are incubated for a period sufficient for tube formation (e.g., 6-18 hours).
-
Imaging: The formation of capillary-like structures (tubes) is observed and captured using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Conclusion
While a direct comparison with this compound is not possible due to the absence of research data, 11,12-EET stands out as a pleiotropic signaling lipid with significant therapeutic potential, particularly in the context of cardiovascular and inflammatory diseases. Its well-documented anti-inflammatory, vasodilatory, and pro-angiogenic properties make it and its metabolic pathways attractive targets for drug development. Future research into the biological activities of related but uncharacterized epoxy fatty acids, such as this compound, is warranted to explore their potential physiological roles and therapeutic applications.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. scispace.com [scispace.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. Conversion of 8,11,14-eicosatrienoic acid to 11,12-epoxy-10-hydroxy-8-heptadecenoic acid by aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - CD Biosynsis [biosynsis.com]
A Comparative Guide to the Anti-Inflammatory Effects of 11,12-Epoxyeicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 11,12-epoxyeicosatrienoic acid (11,12-EET), an epoxygenated fatty acid derived from arachidonic acid. While the initial topic of interest was "cis-11,12-Epoxy-14(Z)-eicosenoic acid," a thorough review of the scientific literature indicates a lack of substantial research on the anti-inflammatory effects of this specific molecule. In contrast, 11,12-EET is a well-studied lipid mediator with potent anti-inflammatory activities. This guide will focus on 11,12-EET, comparing its efficacy with its regioisomers and providing context with other relevant anti-inflammatory agents.
Introduction to Epoxygenated Fatty Acids
Epoxygenated fatty acids (EpFAs) are signaling lipids produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.[1][2] They are involved in a wide range of physiological processes, including the regulation of vascular tone, angiogenesis, and inflammation.[2][3] The two primary families of EpFAs are the epoxyeicosatrienoic acids (EETs) derived from the omega-6 fatty acid arachidonic acid (ARA), and the epoxyeicosatetraenoic acids (EEQs) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).
The four regioisomers of EETs are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2] These molecules are rapidly metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs).[2] Much of the research into the therapeutic potential of EETs has focused on inhibiting sEH to prolong their biological activity.
Comparative Anti-Inflammatory Efficacy of 11,12-EET
Numerous studies have demonstrated that 11,12-EET is a potent inhibitor of inflammatory responses, particularly in the vascular endothelium. A key mechanism of its action is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[4]
Comparison with EET Regioisomers
Experimental data consistently shows that 11,12-EET is the most potent of the four EET regioisomers in suppressing inflammation. Its superiority has been demonstrated in assays measuring the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein involved in the recruitment of inflammatory cells to the endothelium.
| Compound | Inhibition of TNF-α-induced VCAM-1 Expression | IC50 for VCAM-1 Inhibition |
| 11,12-EET | Maximal inhibition of 72% [4] | 20 nM [4] |
| 8,9-EET | Less potent than 11,12-EET[4] | Not reported |
| 5,6-EET | Less potent than 11,12-EET[4] | Not reported |
| 14,15-EET | Inactive[4] | Not applicable |
| 11,12-DHET | Less potent than 11,12-EET[4] | Not reported |
Comparison with Other Anti-Inflammatory Agents
While direct quantitative comparisons are limited in the literature, the potent anti-inflammatory effects of 11,12-EET can be contextualized by considering other classes of anti-inflammatory compounds.
-
Epoxyeicosatetraenoic Acids (EEQs): Derived from the omega-3 fatty acid EPA, EEQs are also known to possess anti-inflammatory properties. Some studies suggest that EEQs may have similar or even more potent anti-inflammatory effects than EETs, though more direct comparative studies are needed.
-
Dexamethasone (B1670325): This potent corticosteroid is known to suppress the expression of adhesion molecules, including ICAM-1 and E-selectin, but its effect on VCAM-1 expression is less pronounced.[5] In contrast, 11,12-EET is a potent inhibitor of VCAM-1 expression.[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of 11,12-EET involves the inhibition of the canonical NF-κB signaling pathway. This pathway is a critical driver of the expression of pro-inflammatory genes, including those for adhesion molecules like VCAM-1.
As depicted in Figure 1, inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes like VCAM-1. 11,12-EET exerts its anti-inflammatory effect by directly inhibiting the activity of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anti-inflammatory effects of 11,12-EET.
TNF-α-Induced VCAM-1 Expression Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
This cell-based ELISA is used to quantify the expression of VCAM-1 on the surface of endothelial cells following inflammatory stimulation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of endothelial cell expression of ICAM-1, E-selectin, and VCAM-1 by beta-estradiol, progesterone, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-11,12-Epoxy-14(Z)-eicosenoic acid and its Diol Metabolite
A detailed guide for researchers on the functional distinctions between the epoxy fatty acid 11,12-EEZE and its hydrolyzed counterpart, 11,12-DHEZE, supported by experimental data and protocols.
Introduction
In the landscape of lipid signaling molecules, epoxyeicosatrienoic acids (EETs) have emerged as critical mediators in a variety of physiological processes, including cardiovascular regulation and inflammation.[1][2] These molecules are products of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases.[3] The specific regioisomer, cis-11,12-Epoxy-14(Z)-eicosenoic acid, a form of 11,12-epoxyeicosatrienoic acid (11,12-EET), is a potent signaling lipid. However, its biological activity is tightly regulated by its metabolic conversion to the corresponding diol, 11,12-dihydroxy-14(Z)-eicosenoic acid (11,12-DHEZE), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[3][4] While it is a common paradigm that the conversion of EETs to their diol counterparts (dihydroxyeicosatrienoic acids or DHETs) represents a bio-inactivation step, emerging evidence suggests a more nuanced relationship, particularly for the 11,12-isomers.[1][5] This guide provides a comprehensive comparison of 11,12-EEZE and its diol metabolite, 11,12-DHEZE, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to inform future research and drug development.
Metabolic Conversion
The primary metabolic pathway governing the relationship between 11,12-EEZE and 11,12-DHEZE is the enzymatic hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH).[3] This conversion is a critical determinant of the local concentration and, consequently, the biological activity of 11,12-EEZE.[3]
Caption: Metabolic pathway of 11,12-EEZE formation and its conversion to 11,12-DHEZE.
Comparative Biological Activity: A Surprising Equipotency in Vasodilation
Contrary to the general assumption that diol metabolites are inactive, studies on vascular tone reveal that 11,12-DHEZE retains significant biological activity, in some cases comparable to its parent epoxide.
| Parameter | 11,12-EEZE | 11,12-DHEZE | Tissue/Model | Reference |
| Vasodilation | ||||
| Relaxation at 10⁻⁵ mol/L | 67 ± 6% | 73 ± 2% | Human Coronary Arterioles | [1] |
| Relative Relaxation Magnitude | ~100% | ~70% | Porcine Coronary Artery Rings | [5][6] |
| Ion Channel Activity | ||||
| KCa Channel Activation | Potent Activator | Not Reported | Coronary Smooth Muscle | [7] |
| KATP Channel Activation | Potent Activator (EC₅₀ = 87 nM) | Not Reported | Mesenteric Arterial Smooth Muscle | [8] |
| Neovasculogenesis | ||||
| Induction of Tube Formation | Significant Induction | Not Reported | Human Endothelial Progenitor Cells | [9][10][11][12] |
| Neuronal Excitability | ||||
| Reduction of EPSCs | ~20% reduction at 2 µM | Not Reported | Mouse Hippocampal CA1 Pyramidal Cells | [13][14] |
| Reduction of fEPSPs | ~50% reduction at 2 µM | Not Reported | Mouse Hippocampal CA1 Pyramidal Cells | [13][14] |
Data are presented as reported in the cited literature. Direct comparisons should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways of 11,12-EEZE
11,12-EEZE exerts its effects through multiple signaling pathways, often involving G-protein coupled receptors and downstream kinase cascades.
Caption: Signaling pathways activated by 11,12-EEZE leading to cellular responses.
Experimental Methodologies
Measurement of Soluble Epoxide Hydrolase (sEH) Activity
Accurate determination of sEH activity is crucial for understanding the metabolic profile of 11,12-EEZE. Fluorometric assays offer a sensitive and high-throughput method.
Principle: The assay is based on the hydrolysis of a non-fluorescent epoxide substrate by sEH to yield a highly fluorescent product.[15][16]
Protocol Outline:
-
Reagent Preparation:
-
Prepare sEH Assay Buffer.
-
Reconstitute lyophilized sEH enzyme in Assay Buffer and keep on ice.
-
Prepare a stock solution of the non-fluorescent substrate (e.g., Epoxy Fluor 7) in an appropriate solvent like DMSO.
-
Prepare a standard curve using the fluorescent product (e.g., 6-methoxy-2-Naphthaldehyde).
-
-
Assay Procedure (96-well plate format):
-
Add sEH Assay Buffer to control and sample wells.
-
Add the test compound (potential sEH inhibitor) or its solvent control to the respective wells.
-
Add the sEH enzyme solution to all wells except the background control.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the sEH substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 30 seconds for 15-30 minutes) using an excitation wavelength of ~330-362 nm and an emission wavelength of ~460-465 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Subtract the background fluorescence rate.
-
Determine the percent inhibition for test compounds relative to the solvent control.
-
Caption: Experimental workflow for a fluorometric soluble epoxide hydrolase (sEH) assay.
Assessment of Vasodilation in Coronary Arterioles
This ex vivo method allows for the direct comparison of the vasoactive properties of 11,12-EEZE and 11,12-DHEZE.
Principle: Isolated small arteries are cannulated, pressurized, and pre-constricted. The dilatory response to the cumulative addition of the test compounds is then measured as a change in vessel diameter.[1]
Protocol Outline:
-
Vessel Isolation:
-
Human coronary arterioles are dissected from tissue samples and placed in a cooled physiological salt solution (PSS).
-
-
Cannulation and Pressurization:
-
A segment of the arteriole is transferred to a vessel chamber and mounted on two glass micropipettes.
-
The vessel is pressurized to a physiological level (e.g., 60 mmHg) and continuously superfused with warmed, gassed PSS.
-
-
Viability Check and Pre-constriction:
-
The viability of the vessel is confirmed by its constriction in response to a high-potassium solution.
-
The vessel is then pre-constricted to approximately 30-60% of its baseline diameter using a thromboxane (B8750289) mimetic like U-46619.
-
-
Compound Administration:
-
Cumulative concentration-response curves are generated by adding increasing concentrations of 11,12-EEZE or 11,12-DHEZE to the superfusate.
-
-
Data Acquisition and Analysis:
-
Vessel diameter is continuously monitored and recorded using a video dimension analyzer.
-
The dilatory response is calculated as the percentage reversal of the pre-constriction.
-
Electrophysiological Recording of Ion Channel Activity
Patch-clamp electrophysiology is employed to study the direct effects of these lipids on ion channel activity in isolated cells.
Principle: The whole-cell or cell-attached patch-clamp technique allows for the measurement of ion currents across the cell membrane of a single vascular smooth muscle cell in response to the application of a test compound.[7]
Protocol Outline:
-
Cell Isolation:
-
Vascular smooth muscle cells are enzymatically dissociated from arterial tissue.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of total membrane currents.
-
-
Compound Application:
-
A baseline recording of channel activity is obtained.
-
11,12-EEZE is applied to the cell via the bath solution.
-
-
Data Acquisition and Analysis:
-
Changes in ion channel activity (e.g., open probability, current amplitude) are recorded and analyzed to determine the effect of the compound.
-
Conclusion
The comparison between this compound and its diol metabolite, 11,12-dihydroxy-14(Z)-eicosenoic acid, reveals a complex relationship that challenges the simple model of metabolic inactivation. While 11,12-EEZE is a potent signaling molecule with established roles in neovasculogenesis and neuronal excitability, its diol, 11,12-DHEZE, retains significant, and in the case of human coronary arteriole dilation, equipotent, biological activity.[1] This finding has profound implications for the development of therapeutics targeting the sEH enzyme. While sEH inhibition is generally considered a strategy to augment the beneficial effects of EETs, the retained activity of 11,12-DHEZE suggests that the physiological outcome of sEH inhibition may be more complex than a simple increase in epoxide levels. Researchers and drug developers must consider the distinct and sometimes overlapping activities of both the parent epoxide and its diol metabolite to fully understand their physiological roles and to effectively design novel therapeutic strategies.
References
- 1. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]
- 12. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 11,12 -Epoxyeicosatrienoic acid (11,12 EET) reduces excitability and excitatory transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of cis-11,12-Epoxy-14(Z)-eicosenoic acid Cross-Reactivity with EET Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of cis-11,12-epoxy-14(Z)-eicosenoic acid and related epoxyeicosatrienoic acids (EETs) with various EET antagonists. Due to a lack of direct experimental data for this compound in the current literature, this guide presents data for the closely related and well-studied 11,12-EET to offer a predictive comparison. The information herein is intended to guide research and development efforts in targeting the EET signaling pathway.
Introduction to EET Signaling
Epoxyeicosatrienoic acids (EETs) are signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] There are four main regioisomers: 5,6-, 8,9-, 11,12-, and 14,15-EET.[1] These molecules act as autocrine and paracrine mediators in various physiological processes, including the regulation of vascular tone and inflammation.[2] EETs exert their effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs), which can lead to the modulation of ion channels and other downstream signaling cascades.[3] The signaling pathways influenced by EETs include the EGFR and PI3K/Akt pathways, which are implicated in cell motility.[4] The biological activity of EETs is terminated by their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[5]
Comparative Cross-Reactivity Data
| Compound | Target/Assay | Reported Kᵢ (nM) | Potency vs. ¹⁴,¹⁵-EE5ZE Binding | Reference |
| 11,12-EET | Competition for 20-¹²⁵I-14,15-EE5ZE binding | Not specified | Equal to 14,15-EET | [6] |
| 14,15-EET | Competition for 20-¹²⁵I-14,15-EE5ZE binding | Not specified | Equal to 11,12-EET | [6] |
| 8,9-EET | Competition for 20-¹²⁵I-14,15-EE5ZE binding | Not specified | Lower than 11,12- and 14,15-EET | [6] |
| 14,15-EE5ZE | Competition for 20-¹²⁵I-14,15-EE5ZE binding | Not specified | Lower than 11,12- and 14,15-EET | [6] |
| Miconazole | Competition for 20-¹²⁵I-14,15-EE5ZE binding | 315 | Competes for binding | [6] |
| MS-PPOH | Competition for 20-¹²⁵I-14,15-EE5ZE binding | 1558 | Competes for binding | [6] |
| 11,12-EET | Inhibition of radiolabeled TAK-875 binding to GPR40 | 2700 | Inhibits binding | [1] |
| 14,15-EET | Inhibition of radiolabeled TAK-875 binding to GPR40 | 6400 | Inhibits binding | [1] |
Note: The table indicates the relative potency in competition binding assays. Lower Kᵢ values indicate higher binding affinity.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound with a panel of EET antagonists, the following experimental protocols, based on established methodologies, are recommended.
Radioligand Binding Assay
This assay determines the ability of a test compound (e.g., this compound) to compete with a radiolabeled EET antagonist for binding to its receptor.
Materials:
-
Cell membranes expressing the putative EET receptor (e.g., from U937 cells).[6]
-
Radiolabeled EET antagonist (e.g., 20-¹²⁵I-14,15-EE5ZE).[6]
-
Unlabeled EET antagonists for competition (e.g., 14,15-EEZE, 14,15-EEZE-mSI, etc.).[4]
-
This compound.
-
Binding buffer (e.g., Tris-HCl buffer with appropriate additives).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from a suitable cell line known to express EET binding sites.
-
In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled EET antagonist, and varying concentrations of the unlabeled competitor (either a known antagonist or this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled EET.
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Assay: Vasorelaxation in Bovine Coronary Arteries
This assay assesses the ability of this compound to act as an antagonist by measuring its effect on EET-induced vasorelaxation.
Materials:
-
Bovine hearts obtained from a local abattoir.
-
Krebs-bicarbonate buffer.
-
U-46619 (a thromboxane (B8750289) A₂ mimetic to pre-constrict arteries).
-
EET regioisomers (e.g., 11,12-EET).
-
EET antagonists.
-
This compound.
-
Organ bath system with force transducers.
Procedure:
-
Isolate bovine coronary arteries and cut them into rings.
-
Mount the arterial rings in an organ bath system filled with Krebs-bicarbonate buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension.
-
Pre-constrict the arterial rings with U-46619 to achieve a stable contraction.
-
Once a stable plateau is reached, cumulatively add an EET (e.g., 11,12-EET) to generate a concentration-response curve for relaxation.
-
In a separate set of experiments, pre-incubate the pre-constricted rings with varying concentrations of an EET antagonist or this compound for a defined period before generating the EET concentration-response curve.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction.
-
Compare the concentration-response curves of the EET in the absence and presence of the antagonist/test compound to determine the nature and potency of the antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general EET signaling pathway and a typical experimental workflow for assessing antagonist cross-reactivity.
References
- 1. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists | Semantic Scholar [semanticscholar.org]
- 6. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of cis-11,12-Epoxy-14(Z)-eicosenoic acid and Other Epoxyeicosatrienoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of cis-11,12-Epoxy-14(Z)-eicosenoic acid, a specific regioisomer of 11,12-Epoxyeicosatrienoic Acid (11,12-EET), against other EETs. Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid that play crucial roles in cardiovascular and inflammatory processes.[1] This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental methodologies, and illustrates relevant biological pathways.
Cardiovascular Efficacy: Vasodilation
EETs are potent vasodilators, and their effects can vary depending on the specific regioisomer and the vascular bed being examined.[2] In general, 11,12-EET and 14,15-EET are considered the major EETs produced by the vascular endothelium and are potent regulators of vascular tone.[3][4]
Comparative Vasodilatory Effects of EET Regioisomers
| EET Regioisomer | Animal Model | Vascular Bed | Key Findings |
| 11,12-EET | Rat | Renal Arterioles | Induces relaxation.[2][5] |
| 14,15-EET | Rat | Renal Arterioles | Induces relaxation.[2] |
| 8,9-EET | Rat | Renal Arterioles | Less potent vasodilator compared to 11,12-EET and 14,15-EET.[2] |
| 5,6-EET | Rat | Renal Arterioles | Can cause vasoconstriction.[2] |
| 11,12-EEQ | Porcine | Coronary Arterioles | Potent vasodilator with an EC50 of 0.4 ± 0.2 pM.[6] |
| 14,15-EEQ | Porcine | Coronary Arterioles | Potent vasodilator with an EC50 of 2 ± 2 pM.[6] |
| 8,9-EEQ | Porcine | Coronary Arterioles | Potent vasodilator with an EC50 of 0.9 ± 0.2 pM.[6] |
| 17,18-EEQ | Porcine | Coronary Arterioles | Potent vasodilator with an EC50 of 0.7 ± 0.4 pM.[6] |
EEQ (Epoxyeicosaquatraenoic acid) is a homolog of EET derived from eicosapentaenoic acid and exhibits comparable vasodilatory potency.[7]
Experimental Protocol: Assessment of Vasodilation in Porcine Coronary Arterioles
This protocol is based on methodologies described for studying the effects of EETs and their homologs on coronary microvessels.[6][7]
1. Animal Model:
-
Domestic pigs of either sex.
2. Vessel Isolation and Preparation:
-
The heart is excised and placed in ice-cold saline.
-
Coronary arterioles (approximately 50-140 µm in diameter) are dissected from the myocardium.
-
Arteriolar segments are mounted on glass cannulas in a vessel chamber superfused with a physiological salt solution (PSS) gassed with a mixture of O2, CO2, and N2 to maintain a pH of 7.4.
3. Experimental Procedure:
-
Vessels are pre-constricted with an endothelin-1 (B181129) to induce a stable tone.
-
Increasing concentrations of the test compounds (e.g., 11,12-EEQ, other EETs) are added to the superfusate.
-
Changes in the internal diameter of the arterioles are continuously measured using videomicroscopy.
-
The concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response).
Anti-inflammatory Efficacy
EETs, particularly 11,12-EET, exhibit significant anti-inflammatory properties by modulating the expression of adhesion molecules and inhibiting inflammatory signaling pathways.[1]
Comparative Anti-inflammatory Effects of EET Regioisomers
| EET Regioisomer | In Vivo Model | Inflammatory Mediator | Key Findings |
| 11,12-EET | Murine Carotid Artery | TNF-α | Most potent inhibitor of VCAM-1 expression. [1] |
| 8,9-EET | Murine Carotid Artery | TNF-α | Less potent inhibitor of VCAM-1 expression compared to 11,12-EET. |
| 5,6-EET | Murine Carotid Artery | TNF-α | Less potent inhibitor of VCAM-1 expression compared to 11,12-EET. |
| 14,15-EET | Murine Carotid Artery | TNF-α | Inactive in inhibiting VCAM-1 expression.[1] |
Experimental Protocol: In Vivo Model of TNF-α-Induced VCAM-1 Expression
This protocol is based on a murine model of vascular inflammation used to assess the anti-inflammatory effects of EETs.
1. Animal Model:
-
Male BALB/c mice.
2. Induction of Inflammation:
-
A localized inflammatory response is induced in the carotid artery by the perivascular application of recombinant murine Tumor Necrosis Factor-alpha (TNF-α).
3. Drug Administration:
-
The EET regioisomer to be tested (e.g., 11,12-EET) or vehicle is administered, often via intraperitoneal injection, prior to or concurrently with the TNF-α challenge.
4. Assessment of VCAM-1 Expression:
-
After a set period (e.g., 4-6 hours), the carotid arteries are harvested.
-
VCAM-1 expression on the endothelial surface is quantified using methods such as immunohistochemistry or in situ enzyme-linked immunosorbent assay (ELISA).[8][9]
Signaling Pathways
The biological effects of EETs are mediated through various signaling pathways, primarily involving the activation of potassium channels and the modulation of the NF-κB inflammatory pathway.
Activation of Potassium Channels (KCa)
EETs are known to activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[2][7]
Inhibition of the NF-κB Signaling Pathway
11,12-EET has been shown to be a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1] This inhibition is a major mechanism for its anti-inflammatory effects.
Experimental Workflow
A general workflow for in vivo comparison of EET efficacy is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11,12-EET Regulates PPAR-γ Expression to Modulate TGF-β-Mediated Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble Vascular Cell Adhesion Molecule-1 (VCAM-1) as a Biomarker in the Mouse Model of Experimental Autoimmune Myocarditis (EAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of VCAM-1 and E-selectin in an in vivo model of endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Omega-3 vs. Omega-6 Derived Epoxy Fatty Acids
A comprehensive guide for researchers and drug development professionals on the synthesis, metabolism, and divergent biological activities of these potent lipid mediators.
Introduction: Epoxy fatty acids (EpFAs), a class of potent lipid mediators, are emerging as critical regulators of a myriad of physiological and pathophysiological processes. Derived from the cytochrome P450 (CYP) epoxygenase pathway, these molecules are metabolites of both omega-3 and omega-6 polyunsaturated fatty acids (PUFAs). While structurally similar, the epoxides derived from these two fatty acid families often exhibit distinct and sometimes opposing biological effects, particularly in the realms of inflammation, cardiovascular function, and pain signaling. This guide provides a detailed comparative analysis of omega-3 and omega-6 derived EpFAs, supported by experimental data, to aid researchers and drug development professionals in navigating the complexities of this signaling pathway.
Biosynthesis and Metabolism: A Shared Pathway with Critical Divergences
Both omega-6 and omega-3 PUFAs are substrates for CYP epoxygenases, leading to the formation of various EpFA regioisomers. The primary omega-6 PUFA, arachidonic acid (AA), is metabolized to epoxyeicosatrienoic acids (EETs). The major omega-3 PUFAs, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are converted to epoxyeicosatetraenoic acids (EEQs) and epoxydocosapentaenoic acids (EDPs), respectively.
Once formed, the biological activity of these epoxides is tightly regulated by their metabolism, primarily through hydrolysis by the soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, diols (dihydroxyeicosatrienoic acids - DHETs from EETs, dihydroxyeicosatetraenoic acids - DHETEs from EEQs, and dihydroxydocosapentaenoic acids - DHDPA from EDPs). The efficiency of this metabolic inactivation varies between the different classes of EpFAs.
Below is a diagram illustrating the general synthesis and metabolic pathway for both omega-3 and omega-6 derived epoxy fatty acids.
Figure 1. General synthesis and metabolism of epoxy fatty acids.
Comparative Biological Activities: A Tale of Two Pathways
While both classes of EpFAs can exert beneficial effects, a general theme emerges from comparative studies: omega-3 derived epoxides often display more potent anti-inflammatory and pro-resolving properties, whereas the omega-6 pathway, while also producing anti-inflammatory epoxides, is more broadly associated with pro-inflammatory signaling cascades.
Anti-Inflammatory Effects
Omega-3 derived epoxides, such as 17,18-EEQ from EPA, have been shown to be potent inhibitors of the pro-inflammatory transcription factor NF-κB.[1] This inhibition is a key mechanism underlying their anti-inflammatory effects. While EETs also possess anti-inflammatory properties, the overall balance of the arachidonic acid cascade, which also produces pro-inflammatory prostaglandins (B1171923) and leukotrienes, can lead to a net pro-inflammatory state.
| Parameter | Omega-6 Derived Epoxides (EETs) | Omega-3 Derived Epoxides (EEQs & EDPs) | References |
| Effect on NF-κB | Inhibition | Potent Inhibition | [1] |
| General Inflammatory Role | Can be anti-inflammatory, but the precursor (AA) is a major source of pro-inflammatory mediators. | Predominantly anti-inflammatory and pro-resolving. | [1] |
Cardiovascular Effects: Vasodilation
Both EETs and their diol metabolites (DHETs) are potent vasodilators in the coronary microcirculation, with EC50 values in the picomolar to nanomolar range.[2] While direct comparative data for EEQs and EDPs on coronary vasodilation is limited, studies suggest that omega-3 derived epoxides also possess significant vasodilatory properties.[1]
| Compound | Vessel Type | EC50 (log[M]) | Reference |
| 14,15-EET | Canine Coronary Arterioles | -12.7 | [2] |
| 11,12-EET | Canine Coronary Arterioles | -10.1 | [2] |
| 8,9-EET | Canine Coronary Arterioles | -11.5 | [2] |
| 5,6-EET | Canine Coronary Arterioles | -11.9 | [2] |
| 14,15-DHET | Canine Coronary Arterioles | -15.8 | [2] |
| 11,12-DHET | Canine Coronary Arterioles | -13.1 | [2] |
Signaling Pathways: Unraveling the Molecular Mechanisms
The signaling mechanisms of EpFAs are complex and involve both receptor-dependent and independent pathways. EETs have been shown to act through G-protein coupled receptors (GPCRs), although a high-affinity receptor has yet to be definitively identified.[3] The free fatty acid receptor 1 (GPR40) has been identified as a low-affinity receptor for EETs.[3][4] Activation of these receptors can lead to downstream signaling cascades involving cyclic AMP (cAMP) and the activation of potassium channels, resulting in vasodilation.
More recently, the sphingosine-1-phosphate receptor 1 (S1PR1) has been identified as a receptor for the omega-3 derived epoxide, 17,18-EEQ, mediating its anti-inflammatory effects in endothelial cells.[5][6] Both omega-3 and omega-6 fatty acids and their metabolites can also act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[7]
The following diagrams illustrate the known signaling pathways for omega-6 and a proposed pathway for omega-3 derived epoxy fatty acids.
Figure 2. Signaling pathway of omega-6 derived EETs in vasodilation.
Figure 3. Signaling pathway of 17,18-EEQ in endothelial cells.
Experimental Protocols
Quantification of Epoxy Fatty Acids by LC-MS/MS
Objective: To extract and quantify EpFAs from biological samples (e.g., plasma, tissue homogenates).
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add an internal standard mixture containing deuterated analogs of the EpFAs of interest.
-
Perform a liquid-liquid extraction using a solvent system such as ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and hexane.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727)/water).[2]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column (e.g., Phenomenex Kinetex 1.7 µm, 2.1 x 150 mm).[2]
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% acetic acid (A) and acetonitrile (B52724) or methanol with 0.1% acetic acid (B).[2] A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18.1-21 min, 30% B.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
Optimize MRM transitions (precursor ion -> product ion) for each EpFA and internal standard.
-
-
Measurement of Vasodilation using Wire Myography
Objective: To assess the vasodilatory effects of EpFAs on isolated small arteries.
Methodology:
-
Vessel Preparation:
-
Dissect small resistance arteries (e.g., mesenteric or coronary arteries) from an appropriate animal model in cold physiological salt solution (PSS).[8]
-
Cut the artery into 2 mm segments and mount them on the wires of a wire myograph system in a chamber filled with PSS at 37°C and aerated with 95% O2 / 5% CO2.[8]
-
-
Experimental Procedure:
-
Normalize the vessel segments to a standardized resting tension.
-
Pre-constrict the vessels with a vasoconstrictor such as U46619 (a thromboxane (B8750289) A2 analog) or phenylephrine (B352888) to achieve a stable submaximal contraction.[9]
-
Add cumulative concentrations of the EpFA of interest to the bath and record the changes in isometric tension.[9]
-
Construct concentration-response curves to determine the EC50 and maximal relaxation for each compound.
-
Assessment of Anti-inflammatory Activity (NF-κB Activation)
Objective: To determine the inhibitory effect of EpFAs on NF-κB activation in macrophages.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Pre-treat the cells with various concentrations of the EpFA for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce NF-κB activation.[10]
-
-
Measurement of NF-κB Activation:
-
Immunofluorescence Microscopy:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65 as a measure of NF-κB activation.[10][11]
-
-
Western Blotting:
-
Prepare nuclear and cytosolic extracts from the treated cells.
-
Perform Western blotting to detect the levels of p65 in each fraction. An increase in nuclear p65 indicates NF-κB activation.
-
-
Conclusion
The epoxygenase pathway represents a critical signaling hub with profound implications for health and disease. While both omega-3 and omega-6 derived epoxy fatty acids can exhibit beneficial biological activities, a growing body of evidence suggests that omega-3 epoxides possess a more potent and consistent anti-inflammatory and pro-resolving profile. This distinction is crucial for the development of novel therapeutic strategies targeting this pathway. By understanding the nuances of their synthesis, metabolism, and signaling, researchers can better harness the therapeutic potential of these fascinating lipid mediators. Further research is warranted to fully elucidate the high-affinity receptors for these compounds and to obtain more comprehensive quantitative data on their comparative biological effects.
References
- 1. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 2. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for the activation of PPARgamma by oxidized fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. [PDF] Research Progress on Signaling Pathway-Associated Oxidative Stress in Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 10. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to the Metabolic Fate of cis-11,12-Epoxy-14(Z)-eicosenoic acid: The Role of Soluble Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of cis-11,12-Epoxy-14(Z)-eicosenoic acid (11,12-EEQ), with a central focus on the role of soluble epoxide hydrolase (sEH). 11,12-EEQ, a member of the epoxyeicosatrienoic acids (EETs), is a bioactive lipid mediator derived from arachidonic acid that plays a crucial role in regulating vascular tone, inflammation, and angiogenesis.[1][2] Its biological activity is tightly controlled by its metabolic conversion to various products. Understanding the enzymes and pathways involved in 11,12-EEQ metabolism is critical for the development of therapeutics targeting this signaling pathway.
The primary and most studied pathway for the inactivation of 11,12-EEQ is its hydrolysis by soluble epoxide hydrolase (sEH) to form the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[3] This conversion generally leads to a reduction in the biological activity of the parent epoxide.[2] However, alternative metabolic routes, principally esterification into complex lipids, also play a significant role in regulating the bioavailability of 11,12-EEQ.[4] This guide presents a comparative analysis of these pathways, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Metabolic Pathways for 11,12-EEQ
The following tables summarize the available data on the metabolism of 11,12-EEQ via sEH-mediated hydrolysis and alternative pathways. While direct comparative kinetic data is sparse, the tables provide semi-quantitative and qualitative comparisons based on published studies.
Table 1: sEH-Mediated Hydrolysis of 11,12-EEQ
| Parameter | Value / Observation | Species/System | Reference |
| Product | 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) | Mammalian tissues | [5] |
| Substrate Preference of sEH | 14,15-EET > 11,12-EET > 8,9-EET | Rat renal cortex | [6] |
| Enzyme Efficiency (kcat/KM) | 11,12-EET-EA is an efficient substrate for human sEH | Recombinant human sEH | [5] |
| Metabolism in Human Tissue | Significant conversion of 11,12-EET to 11,12-DHET observed | Human coronary arterioles | [7] |
| Effect of sEH Inhibition | Reduced formation of 11,12-DHET | Human coronary arterioles | [7] |
Table 2: Alternative Metabolic Pathways for 11,12-EEQ
| Pathway | Enzyme(s) | Product(s) | Key Observations | Species/System | Reference |
| Esterification | Acyl-CoA Synthetases, Acyltransferases | 11,12-EEQ-containing phospholipids (B1166683) and neutral lipids | In the short-term (3-4 min), this is the main pathway for free 11,12-EEQ, with negligible sEH-derived 11,12-DHET detected. | Rat (in vivo) | [4][8] |
| Beta-Oxidation | Fatty acid oxidation enzymes | Chain-shortened diols (e.g., 7,8-DHHD from 11,12-DHET) | This pathway metabolizes the product of sEH activity, 11,12-DHET. | Porcine aortic smooth muscle | [9] |
| Chain Elongation | Fatty acid elongases | Elongated 11,12-EEQ | A potential but less characterized pathway. | General mammalian | [3] |
Experimental Protocols
Protocol 1: In Vitro sEH Activity Assay using 11,12-EEQ as a Substrate
This protocol describes the measurement of sEH activity by quantifying the formation of 11,12-DHET from 11,12-EEQ using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Recombinant human or murine sEH
-
11,12-EEQ (substrate)
-
11,12-DHET (standard)
-
Deuterated internal standards (e.g., d11-11,12-DHET)
-
Bovine Serum Albumin (BSA)
-
Bis-Tris HCl buffer (pH 7.0)
-
Acetonitrile, methanol (B129727), formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant sEH in Bis-Tris HCl buffer containing 0.1 mg/mL BSA.
-
Reaction Setup: In a microcentrifuge tube, combine the sEH solution with the 11,12-EEQ substrate. The final substrate concentration should be in the low micromolar range. Include control reactions with no enzyme and with a known sEH inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile. Add the internal standard. Vortex and centrifuge to pellet the protein.
-
Solid-Phase Extraction: Condition an SPE cartridge with methanol and then water. Load the supernatant from the previous step. Wash the cartridge with a low percentage of organic solvent in water. Elute the analytes with methanol or acetonitrile.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase. Inject the sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol with 0.1% formic acid.
-
Quantification: Monitor the parent and product ions for 11,12-DHET and the internal standard using multiple reaction monitoring (MRM). Create a standard curve with known concentrations of 11,12-DHET to quantify the amount of product formed.
Protocol 2: Quantification of 11,12-EEQ and 11,12-DHET in Biological Samples
This protocol outlines the extraction and quantification of total (free and esterified) 11,12-EEQ and 11,12-DHET from plasma or tissue homogenates.
1. Materials and Reagents:
-
Biological sample (plasma, tissue homogenate)
-
Deuterated internal standards (e.g., d11-11,12-EET, d11-11,12-DHET)
-
Antioxidants (e.g., BHT)
-
Methanol, chloroform (B151607), water (for lipid extraction)
-
Potassium hydroxide (B78521) (for saponification)
-
LC-MS/MS system and reagents as described in Protocol 1
2. Procedure:
-
Sample Preparation and Spiking: To the biological sample, add the deuterated internal standards and antioxidants to prevent degradation.
-
Lipid Extraction (Bligh-Dyer Method): Add methanol and chloroform to the sample in a ratio that ensures a single phase. Vortex thoroughly. Add more chloroform and water to induce phase separation. Centrifuge and collect the lower organic phase containing the lipids.
-
Saponification: Dry the extracted lipids under a stream of nitrogen. Resuspend the lipid pellet in a solution of potassium hydroxide in methanol/water to hydrolyze the ester linkages and release the fatty acids from complex lipids. Incubate at 60°C.
-
Acidification and Re-extraction: Neutralize the reaction with an acid (e.g., acetic acid). Re-extract the lipids into an organic solvent like hexane (B92381) or ethyl acetate.
-
LC-MS/MS Analysis: Evaporate the organic solvent and reconstitute the sample for LC-MS/MS analysis as described in Protocol 1.
-
Data Analysis: Quantify 11,12-EEQ and 11,12-DHET against their respective standard curves generated using the deuterated internal standards.
Visualizations of Metabolic Pathways and Experimental Workflows
Signaling Pathways
Caption: Metabolic pathways of 11,12-EEQ.
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
Comparative Guide to the Structure-Activity Relationship of cis-11,12-Epoxy-14(Z)-eicosenoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of cis-11,12-Epoxy-14(Z)-eicosenoic acid (cis-11,12-EEZE) analogs. While direct quantitative data for a comprehensive series of cis-11,12-EEZE analogs is limited in publicly available literature, this document synthesizes findings from closely related epoxyeicosatrienoic acid (EET) analogs to infer the likely SAR for this specific class of compounds. The information presented is intended to guide researchers in the design and development of novel analogs with desired biological activities.
Introduction to cis-11,12-EEZE and its Analogs
This compound is a member of the epoxyeicosatrienoic acid family, which are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 epoxygenases.[1][2] EETs, including their various regioisomers, are known to possess a range of biological activities, including vasodilation, anti-inflammatory effects, and regulation of blood pressure.[2][3] Small structural modifications to the EET molecule can significantly impact its biological activity, leading to the development of analogs with enhanced potency, stability, or altered agonist/antagonist properties.[1] This guide focuses on the key structural determinants that govern the activity of cis-11,12-EEZE analogs.
Key Structural Features Influencing Biological Activity
The biological activity of EET analogs is primarily dictated by three key structural regions: the carboxylic acid terminus, the central epoxide ring, and the hydrocarbon chain.
The Carboxylic Acid Terminus (C1)
The free carboxylic acid group is a critical determinant for the vasodilator activity of EETs. Modifications at this position can significantly alter the potency and metabolic stability of the analogs.
-
Esterification and Amidation: Replacement of the carboxylic acid with a methyl ester or a sulfonimide group in 11,12-EET analogs has been shown to retain or even enhance activity, suggesting that a polar, acidic, or bioisosteric group is required for receptor interaction.[4]
-
Bioisosteric Replacement: Orally active EET analogs have been developed by replacing the carboxylic acid with stable bioisosteres, which also improves their pharmacokinetic profile.[3]
The Epoxide Ring (C11-C12)
The presence and stereochemistry of the epoxide ring are crucial for the biological effects of these compounds.
-
Epoxide Presence: The epoxide moiety is essential for the activation of KCa channels, a key mechanism in EET-induced vasodilation.[5]
-
cis vs. trans Stereochemistry: The cis-conformation of the epoxide is generally more potent than the trans-isomer, highlighting the stereospecificity of the interaction with its biological target.[1]
The Hydrocarbon Chain and Double Bonds
The length and saturation of the hydrocarbon chain, as well as the position of any additional double bonds, influence the overall lipophilicity and conformation of the molecule, thereby affecting its activity.
-
Chain Length: The 20-carbon backbone of the natural EETs appears to be optimal for fitting into the binding pocket of their target receptors.
-
Double Bond Position: The position of the double bonds can affect the vascular agonist activity. For instance, in some vascular beds, different EET regioisomers exhibit varying potencies.[1]
Comparative Activity of EET Analogs
While a specific data table for a series of cis-11,12-EEZE analogs is not available, the following table summarizes the qualitative structure-activity relationships for closely related 11,12-EET and 14,15-EET analogs, which can be extrapolated to predict the behavior of cis-11,12-EEZE analogs.
| Modification | Effect on Vasodilator Activity | Rationale |
| Carboxylic Acid (C1) | ||
| Esterification (e.g., Methyl Ester) | Maintained or Increased | Serves as a prodrug or suitable bioisostere. |
| Amidation (e.g., with amino acids) | Maintained or Increased | Improves stability and can enhance activity. |
| Replacement with non-polar group | Decreased or Abolished | The polar, acidic nature is crucial for interaction. |
| Epoxide Ring | ||
| trans-Epoxide | Decreased | The cis-configuration is preferred for receptor binding. |
| Replacement with Thiirane (Sulfur) | Abolished | The oxygen atom is critical for the epoxide's electronic properties. |
| Hydrolysis to Diol | Decreased or Abolished | The epoxide ring is the key pharmacophore for some activities. |
| Hydrocarbon Chain | ||
| Saturation of Double Bonds | Decreased | The rigidity and conformation conferred by the double bonds are important. |
| Alteration of Chain Length | Generally Decreased | The 20-carbon length is likely optimal for receptor fit. |
Signaling Pathways and Mechanisms of Action
EETs and their analogs exert their effects through various signaling pathways. A primary mechanism for their vasodilator action is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4]
Recent evidence also suggests that certain Transient Receptor Potential (TRP) channels, such as TRPV4 and TRPC6, can be modulated by EETs, leading to an influx of calcium and subsequent activation of signaling cascades.[6]
Below are diagrams illustrating the proposed signaling pathways.
Caption: Proposed signaling pathway for EET analog-induced vasodilation via BKCa channel activation.
Caption: Modulation of TRP channels by EET analogs leading to downstream signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of EET analogs.
Ex Vivo Vasodilation Assay Using Isolated Arteries
This assay is a standard method to assess the direct effect of compounds on vascular tone.
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., coronary, mesenteric) are isolated from laboratory animals (e.g., rats, mice) and mounted in an organ bath chamber filled with physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent such as phenylephrine (B352888) or U46619 to induce a stable tone.
-
Compound Administration: Cumulative concentrations of the cis-11,12-EEZE analog are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage decrease from the pre-constricted tone.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the analog.
In Vivo Blood Pressure Measurement in Hypertensive Animal Models
This experiment evaluates the antihypertensive effects of the analogs in a whole-animal system.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertensive models are commonly used.[7][8]
-
Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or tail-cuff methods.
-
Compound Administration: The cis-11,12-EEZE analog is administered via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Data Collection: Blood pressure readings are taken at regular intervals before, during, and after the treatment period.
-
Data Analysis: The change in mean arterial pressure is calculated and compared between the treated and vehicle control groups to assess the antihypertensive efficacy.
Patch-Clamp Electrophysiology for Ion Channel Activity
This technique allows for the direct measurement of the effect of analogs on specific ion channels.
Methodology:
-
Cell Preparation: Vascular smooth muscle cells or cells overexpressing the ion channel of interest (e.g., BKCa, TRPV4) are cultured.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ion channel currents in whole-cell or single-channel configurations.
-
Compound Application: The cis-11,12-EEZE analog is applied to the cell via the perfusion system.
-
Data Acquisition and Analysis: Changes in channel open probability, current amplitude, and gating kinetics are measured and analyzed to determine the modulatory effect of the analog.
Conclusion
The structure-activity relationship of this compound analogs is likely to follow the general principles established for other EETs. The carboxylic acid function, the cis-epoxide, and the 20-carbon chain are expected to be key for maintaining biological activity, particularly vasodilation. Future research should focus on synthesizing and testing a systematic series of cis-11,12-EEZE analogs to generate quantitative data that will allow for a more precise definition of the SAR for this specific subclass of EETs. Such studies will be invaluable for the rational design of novel therapeutic agents targeting the EET signaling pathway.
References
- 1. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acid analogue lowers blood pressure through vasodilation and sodium channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of cis-11,12-Epoxy-14(Z)-eicosenoic acid: A Comprehensive Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of laboratory practices. The proper disposal of specialized chemical reagents like cis-11,12-Epoxy-14(Z)-eicosenoic acid is a critical component of a robust safety protocol. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
While specific toxicological properties of this compound are not fully characterized, its nature as an epoxide and organic acid necessitates that it be treated as hazardous chemical waste.[1] Often supplied in an organic solvent, the hazards of the solvent are also a primary concern.[1] Therefore, all materials contaminated with this compound, including stock solutions, solvents, pipette tips, and empty vials, must be managed as hazardous waste.[1][2]
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Essential Safety and Handling Information
| Hazard Category | Description & Precautions |
| Physical Hazards | If supplied in a flammable solvent (e.g., ethanol), treat as a flammable liquid. Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area.[1] |
| Health Hazards | The toxicological properties of the compound itself are not fully known.[1] The solvent can cause serious eye and skin irritation.[1] Inhalation of high concentrations of solvent vapors may lead to dizziness and nausea.[1] Always wear chemical safety goggles, chemical-resistant gloves, and a lab coat.[1][3] Handle in a chemical fume hood or a well-ventilated area.[1][3] |
| Storage | Store in a tightly sealed, compatible container in a freezer as recommended by the supplier. For solutions, the storage area should be designated for flammable liquids if applicable. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount. The following steps provide a general operational plan for its proper disposal.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Segregate waste at the source into compatible categories such as organic solvents, acids, and solid waste to prevent dangerous reactions.[4]
2. Waste Collection:
-
Liquid Waste: Collect all liquid waste, including unused solutions and contaminated solvents, in a designated, leak-proof, and chemically resistant container.[1][4] Do not pour any amount down the drain.[2][3] For aqueous solutions from cell cultures, aspirate the media into a flask and manage it as liquid chemical waste.[1]
-
Solid Waste: Place all contaminated solid materials, such as pipette tips, gloves, and empty vials, into a separate, clearly labeled hazardous waste container.[1][2]
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste.[2] After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies should be confirmed.
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled.[4][5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical names of all constituents (no abbreviations or formulas), including the solvent and this compound.[1]
-
The approximate percentages or volumes of each constituent.[1]
-
The associated hazards (e.g., Flammable, Toxic).[1]
-
The date the waste was first added to the container.[4]
-
4. Storage of Waste:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[1][6]
-
Ensure the storage area is well-ventilated and secure, away from incompatible materials.[2] For instance, keep flammable organic waste separate from oxidizers.[5]
-
Containers must be kept closed except when adding waste.
5. Final Disposal:
-
Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
